2-Bromo-4,5-difluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4,5-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLXVRCDYUESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395677 | |
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883502-07-6 | |
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document provides a plausible synthetic pathway, detailed experimental protocols for analogous reactions, and a summary of expected characterization data.
Introduction
This compound, with the chemical formula C₈H₅BrF₂O₂, is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom and two fluorine atoms on the phenyl ring, make it a versatile building block for introducing a bromo-difluoro-phenylacetyl moiety into larger molecules. The presence of fluorine can significantly modulate the physicochemical and biological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 883502-07-6 |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | Off-white solid |
| Boiling Point (Predicted) | 313.0 ± 37.0 °C |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ |
| Water Solubility | Slightly soluble in water |
Synthesis Pathway
A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2,4,5-trifluorotoluene. The synthesis involves a three-step process:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2,4,5-trifluorotoluene.
-
Radical Bromination: Bromination of the benzylic methyl group to form the corresponding benzyl bromide.
-
Cyanation: Nucleophilic substitution of the benzylic bromide with a cyanide group to yield the phenylacetonitrile derivative.
-
Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Detailed experimental protocols for each step are provided below. These are based on established methodologies for similar transformations and may require optimization for this specific synthesis.
Step 1: Synthesis of 2-Bromo-4,5-difluorotoluene (Analogous Protocol)
This protocol is adapted from a general procedure for the bromination of fluorinated aromatic compounds.
Materials:
-
2,4,5-Trifluorotoluene
-
Iron powder (catalyst)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite solution (5%)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4,5-trifluorotoluene in dichloromethane in a three-necked flask equipped with a magnetic stirrer and a condenser, add a catalytic amount of iron powder.
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into an ice-cold 5% sodium sulfite solution.
-
Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide (Analogous Protocol)
This protocol is based on a standard radical bromination of an alkylbenzene.[3][4]
Materials:
-
2-Bromo-4,5-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Incandescent lamp
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4,5-difluorotoluene and a catalytic amount of AIBN in carbon tetrachloride.
-
Add N-Bromosuccinimide to the mixture.
-
Heat the reaction mixture to reflux while irradiating with an incandescent lamp.
-
Monitor the reaction by GC. The reaction is complete when the solid succinimide floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 2-Bromo-4,5-difluorobenzyl bromide, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Bromo-4,5-difluorophenylacetonitrile (Analogous Protocol)
This protocol is adapted from a general procedure for the cyanation of benzyl halides.[5][6]
Materials:
-
2-Bromo-4,5-difluorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Aqueous ethanol or a biphasic system with a phase-transfer catalyst
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide in aqueous ethanol.
-
Add the crude 2-Bromo-4,5-difluorobenzyl bromide to the cyanide solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2-Bromo-4,5-difluorophenylacetonitrile. Purification can be achieved by column chromatography on silica gel.
Step 4: Synthesis of this compound (Analogous Protocol)
This protocol is based on the acid-catalyzed hydrolysis of nitriles.[7]
Materials:
-
2-Bromo-4,5-difluorophenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to 2-Bromo-4,5-difluorophenylacetonitrile.
-
Slowly add water to the mixture.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. The expected data based on its structure are summarized below.
Analytical Workflow
The following diagram illustrates the general workflow for the characterization of the final product.
Caption: General workflow for the analytical characterization of the synthesized compound.
Expected Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-7.5 ppm). The benzylic methylene protons (-CH₂-) will likely appear as a singlet around 3.7-4.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | The spectrum will show signals for the eight carbon atoms. The carboxylic acid carbonyl carbon will be significantly downfield (approx. 170-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with characteristic C-F couplings. The benzylic carbon will be observed around 35-45 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700-1725 cm⁻¹. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. C-Br stretch will be in the fingerprint region. |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Fragmentation may involve the loss of the carboxyl group (-COOH), the bromine atom (-Br), and other characteristic fragments. |
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken when handling bromine, N-Bromosuccinimide, and cyanide salts, as they are highly toxic and corrosive.
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic route and expected analytical data for this compound. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers to produce this valuable synthetic intermediate. The detailed characterization data will be crucial for confirming the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in drug discovery and materials science.
References
- 1. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]
- 2. 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Identity and Structure
This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms, along with the carboxylic acid group, imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 883502-07-6 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][4] |
| Molecular Weight | 251.03 g/mol | [2][4][5] |
| Appearance | Off-white solid | [1][2] |
| Melting Point | 143.1 ± 26.5 °C | [1] |
| Boiling Point | 313.0 ± 37.0 °C at 760 mmHg | [1][2] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| pKa | 3.82 ± 0.10 (Predicted) | [2] |
| LogP | 2.21 | [1] |
| Water Solubility | Slightly soluble in water | [1][2][4] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Refractive Index | 1.550 | [1] |
Experimental Protocols
While specific experimental data for the determination of all physicochemical properties of this compound are not publicly detailed, standard laboratory procedures are employed for such characterizations. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS). The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.
Solubility Determination
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The concentration of the saturated solution is then determined analytically.
Synthetic Workflow
This compound is an intermediate used in organic synthesis. A generalized synthetic pathway for phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide.
Caption: Generalized synthetic workflow for phenylacetic acids.
Applications in Research and Development
As a substituted phenylacetic acid, this compound is a versatile intermediate in the synthesis of various target molecules.[2] The presence of the bromo and difluoro groups provides multiple reaction sites for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. Its utility is significant in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[6] While this specific molecule is not highlighted as a direct therapeutic agent, its role as a building block is crucial in the development of novel compounds with potential biological activities.
Safety Information
This compound is classified as harmful. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
In-Depth Technical Guide: 2-Bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This document provides a summary of the available physicochemical data for this compound.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Identifier | Value | Source(s) |
| CAS Number | 883502-07-6 | [1][2][3] |
| Molecular Formula | C8H5BrF2O2 | [1][2] |
| MDL Number | MFCD04973423 | [1][2] |
| Property | Value | Source(s) |
| Molecular Weight | 251.02 g/mol | [1] |
| Form | Solid | [4] |
| Color | Off-white | [4] |
| Boiling Point | 313.0 ± 37.0 °C (Predicted) | [4] |
| Density | 1.774 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.82 ± 0.10 (Predicted) | [4] |
| Water Solubility | Slightly soluble in water | [4] |
| Purity | >97% - 98% | |
| Storage | Sealed in dry, Room Temperature | [4] |
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis.[4] The presence of the bromine atom on the phenyl ring allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from simpler building blocks.
The difluoro substitution pattern on the phenyl ring is a key feature, as fluorine incorporation is a common strategy in drug design to modulate the electronic and metabolic properties of a molecule.
Biological Activity and Drug Development
As of the latest available information, there are no specific, publicly documented applications of this compound in the development of named pharmaceutical agents or as a biologically active molecule itself. Its role appears to be that of a versatile building block, which researchers can acquire for the synthesis of novel compounds. The ultimate biological activity of the final products derived from this intermediate would depend on the subsequent synthetic modifications and the overall structure of the resulting molecule.
No information regarding its mechanism of action or any associated signaling pathways has been found in the public domain.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound in synthetic procedures or biological assays are not available in published literature or patent filings. Researchers utilizing this compound would need to develop their own protocols based on standard organic synthesis methodologies for phenylacetic acid derivatives or for the specific reaction types they intend to perform.
Logical Relationship Diagram
Due to the absence of detailed experimental workflows or defined signaling pathways associated with this compound, a representative logical diagram illustrating its general utility is provided below.
Caption: General workflow from starting material to potential biological screening.
Conclusion
This compound is a commercially available fine chemical with well-defined physicochemical properties. Its primary and currently known application is as a versatile intermediate for organic synthesis, particularly in the construction of complex molecules that may be of interest in pharmaceutical and materials science research. The lack of specific, publicly available data on its biological activity or its use in established synthetic pathways for drug candidates suggests that it is a foundational building block awaiting exploration by the scientific community. Researchers in drug discovery are encouraged to consider its potential in the design and synthesis of novel compounds, leveraging its unique halogenation pattern to create new chemical entities with potentially enhanced properties.
References
- 1. mybib.com [mybib.com]
- 2. US11182267B2 - Methods and systems to determine baseline event-type distributions of event sources and detect changes in behavior of event sources - Google Patents [patents.google.com]
- 3. 164330-34-1[1H-Imidazole-4-carboxylic acid, 5-methyl-1-(5-methyl-2-nitrophenyl)-, ethyl ester 98%]- Jizhi Biochemical [acmec.com.cn]
- 4. patents.justia.com [patents.justia.com]
Spectral Analysis of 2-Bromo-4,5-difluorophenylacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Bromo-4,5-difluorophenylacetic acid (C₈H₅BrF₂O₂), a valuable intermediate in organic synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectral data for a solid organic acid, ensuring researchers can confidently characterize this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are estimations based on the analysis of similar chemical structures and established spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 10-12 | Singlet, broad | 1H | -COOH |
| ~ 7.4 | Doublet of doublets | 1H | Ar-H |
| ~ 7.2 | Doublet of doublets | 1H | Ar-H |
| ~ 3.7 | Singlet | 2H | -CH₂- |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 175 | -C OOH |
| ~ 150 (d, J ≈ 250 Hz) | C -F |
| ~ 147 (d, J ≈ 250 Hz) | C -F |
| ~ 122 (d, J ≈ 20 Hz) | C -H |
| ~ 120 (d, J ≈ 20 Hz) | C -H |
| ~ 115 (d, J ≈ 5 Hz) | C -Br |
| ~ 130 | Ar-C -CH₂ |
| ~ 40 | -C H₂- |
Predicted IR Data
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 600-800 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI), Negative Ion Mode
| m/z | Interpretation |
| 249/251 | [M-H]⁻ (Isotopic pattern for Br) |
| 205/207 | [M-H-CO₂]⁻ (Decarboxylation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and vortex until the sample is completely dissolved. A gentle warming in a water bath may be necessary for poorly soluble compounds.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 30-degree pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Technique: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (a small, spatula-tip amount)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal and press thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Technique: Electrospray Ionization (ESI) in Negative Ion Mode
Materials:
-
This compound (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Volumetric flask (e.g., 10 mL)
-
Micropipettes
-
Sample vial
Procedure:
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 10 mL of a suitable solvent to make a concentration of about 100 µg/mL.
-
Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Transfer the final diluted sample solution to a clean sample vial.
-
Set up the mass spectrometer with an ESI source operating in negative ion mode.
-
Typical ESI source parameters might include a capillary voltage of -3 to -4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C. These parameters should be optimized for the specific instrument and compound.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analyze the resulting spectrum for the deprotonated molecular ion [M-H]⁻ and any characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for all bromine-containing ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound such as this compound.
An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-difluorophenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4,5-difluorophenylacetic acid, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical principles governing its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in a range of organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and drug discovery.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and development.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the concentration of the reactants in the solution.
-
Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.
-
Formulation Development: In the pharmaceutical industry, solubility is a critical factor that influences a drug's bioavailability and the choice of excipients for formulation.[2]
-
Drug Discovery: Early assessment of solubility helps in identifying promising drug candidates and optimizing their properties for better in vivo performance.[3]
Physicochemical Properties of this compound
-
Structure: this compound possesses a carboxylic acid group, which is polar and capable of hydrogen bonding. The aromatic ring with bromo and difluoro substituents contributes to its lipophilicity.
-
Polarity: The presence of both polar (carboxylic acid) and non-polar (bromodifluorophenyl group) moieties suggests that it will exhibit a range of solubilities in different organic solvents.
-
"Like Dissolves Like": Based on this principle, it is expected to be more soluble in polar organic solvents that can interact with the carboxylic acid group, such as alcohols and polar aprotic solvents. Its solubility in non-polar solvents is likely to be more limited.
-
Water Solubility: The compound is reported to be slightly soluble in water.[4][5][6]
The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility behavior.
Caption: Predicted solubility based on molecular structure.
Quantitative Solubility Data
As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Tetrahydrofuran | 25 | Shake-Flask | ||
| Dimethylformamide | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable and accurate solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvents
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.
The following diagram outlines the workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask method.
Kinetic Solubility Assays
For high-throughput screening in drug discovery, kinetic solubility assays are often employed.[1][7] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves dissolving the compound in a solvent like DMSO and then adding it to an aqueous buffer or organic solvent to observe precipitation.
Solubility in the Context of Drug Development
Solubility testing is a critical component throughout the drug discovery and development pipeline.[3]
-
Lead Identification: Early solubility screening helps to identify promising compounds with favorable physicochemical properties.[3]
-
Lead Optimization: During this phase, chemists modify the structure of lead compounds to improve their solubility and other properties.[3]
-
Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) in various excipients is essential for designing a stable and effective drug product.[2]
-
In Vivo Predictions: Solubility data can be used to predict a drug's behavior in the body, including its absorption and bioavailability.[3]
The following diagram illustrates the role of solubility assessment at different stages of drug development.
Caption: Role of solubility assessment in drug development.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. A qualitative understanding of its solubility can be derived from its molecular structure. For precise and reliable quantitative data, the detailed experimental protocol for the shake-flask method provides a robust methodology. The generation of such data is crucial for the effective application of this compound in research and development.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]
- 5. labfind.co.kr [labfind.co.kr]
- 6. This compound CAS#: 883502-07-6 [amp.chemicalbook.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
The Reactivity of the Bromine Atom in 2-Bromo-4,5-difluorophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4,5-difluorophenylacetic acid, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the electron-withdrawing fluorine atoms and the phenylacetic acid moiety, allows for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data for analogous systems to guide synthetic strategies.
Overview of Reactivity
The bromine atom in this compound is amenable to a variety of transformations, primarily driven by transition-metal-catalyzed cross-coupling reactions and organometallic chemistry. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition to low-valent metal catalysts. However, the presence of the acidic proton of the carboxylic acid group requires careful consideration of the reaction conditions, particularly the choice of base, to avoid undesirable side reactions.
The primary modes of reactivity at the C-Br bond include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
Sonogashira Coupling (C-C bond formation)
-
Heck Reaction (C-C bond formation)
-
-
Copper-Catalyzed Reactions:
-
Ullmann Condensation (C-O and C-N bond formation)
-
-
Organometallic Transformations:
-
Grignard Reagent Formation
-
Lithiation (Bromine-Lithium Exchange)
-
-
Nucleophilic Aromatic Substitution (SNA r): While less common for bromides compared to fluorides in highly activated systems, it is a potential reaction pathway under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides. For this compound, these reactions provide a powerful means to introduce a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
Note: The following data is for analogous compounds and serves as a representative guide for the expected reactivity of this compound. Yields are highly dependent on the specific substrates and reaction conditions.
| Coupling Partner (Aryl Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | ~90 | 2-Bromo-4-methylpyridine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85-95 | Generic Aryl Bromide |
| 3-Thienylboronic acid | XPhos Palladacycle G2 / XPhos | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | High | 4-Chloroanisole |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][2] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~92 | 2-Bromo-4-methylpyridine |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | 2-Bromo-4-fluorophenol |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 12 | 80-90 | Generic Aryl Bromide |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][4] The reactivity of aryl halides in this reaction is generally I > OTf > Br > Cl.[3]
Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~88 | 2-Bromo-4-methylpyridine |
| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | Room Temp | 3 | 89 | Generic Aryl Halide[3] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50 | 12 | 85-95 | Generic Aryl Bromide |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[5][6]
Quantitative Data for Heck Reaction of Analogous Aryl Bromides
| Alkene Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18-24 | High | 2-Bromo-4-methylpyridine |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 12 | 80-90 | Generic Aryl Bromide |
| Acrylonitrile | PdCl₂ | K₂CO₃ | NMP | 120 | 8 | 75-85 | Generic Aryl Bromide |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous, degassed acetonitrile, the alkene (1.5 equiv.), and triethylamine (Et₃N, 1.5 equiv.).
-
Reaction: Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Other Significant Reactions
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, phenols, or amines.[7][8] It typically requires higher temperatures than palladium-catalyzed reactions.
Experimental Protocol: Ullmann C-O Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (CuI, 10 mol%).
-
Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction: Heat the mixture to 150-200 °C for 12-24 hours.
-
Monitoring and Workup: Monitor by TLC or LC-MS. After cooling, dilute with water and extract with an organic solvent.
-
Purification: Purify by standard chromatographic techniques.
Grignard Reagent Formation
Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent.[9] Protection of the carboxylic acid as an ester is necessary before attempting Grignard formation.
Logical Relationship for Grignard Reagent Formation with an Acidic Proton
Caption: Logical workflow for Grignard reagent formation from a substrate with an acidic proton.
Experimental Protocol: Grignard Formation (from the protected ester)
-
Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equiv.).
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Reagent Addition: Add a solution of the methyl or ethyl ester of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: The reaction is typically initiated by gentle heating and then maintained at reflux for 1-2 hours.
-
Usage: The resulting Grignard reagent can be used in subsequent reactions with various electrophiles.
Lithiation (Bromine-Lithium Exchange)
Similar to Grignard formation, direct lithiation using organolithium reagents is incompatible with the acidic proton. After protection of the carboxylic acid, bromine-lithium exchange can be achieved at low temperatures.
Experimental Protocol: Bromine-Lithium Exchange (from the protected ester)
-
Reaction Setup: Dissolve the protected ester of this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Add n-butyllithium (1.1 equiv.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 30-60 minutes.
-
Quenching: The resulting aryllithium species can be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones).
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its carbon-bromine bond. The presence of fluorine atoms activates the molecule for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the facile introduction of diverse functionalities. While the acidic proton of the carboxylic acid moiety necessitates careful consideration of reaction conditions, particularly for organometallic transformations, appropriate protection strategies can be employed. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important building block in their synthetic endeavors.
References
- 1. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-4,5-difluorophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-4,5-difluorophenylacetic acid is a valuable halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive carboxylic acid moiety, makes it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on providing practical experimental details for laboratory use.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.02 g/mol |
| CAS Number | 883502-07-6 |
| Appearance | Off-white solid |
| Predicted Boiling Point | 313.0 ± 37.0 °C |
| Predicted Density | 1.774 ± 0.06 g/cm³ |
| Predicted pKa | 3.82 ± 0.10 |
| Water Solubility | Slightly soluble in water |
Synthesis of this compound
Proposed Synthetic Pathways
Two logical and well-precedented strategies for the synthesis of this compound are the Arndt-Eistert homologation of the corresponding benzoic acid and the hydrolysis of the corresponding phenylacetonitrile.
Arndt-Eistert Homologation: This classical method for one-carbon homologation of carboxylic acids is a highly viable route.[1][2][3][4]
-
Step 1: Acyl Chloride Formation: 2-Bromo-4,5-difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Step 2: Diazoketone Formation: The acyl chloride is then reacted with diazomethane to form the intermediate diazoketone.
-
Step 3: Wolff Rearrangement: The diazoketone, upon treatment with a silver oxide catalyst in the presence of water, undergoes a Wolff rearrangement to yield the desired this compound.[1][4]
Hydrolysis of Phenylacetonitrile: This two-step approach offers an alternative pathway.
-
Step 1: Nitrile Formation: A suitable starting material, such as 1-bromo-2-(bromomethyl)-4,5-difluorobenzene, can be reacted with sodium or potassium cyanide to introduce the nitrile group.
-
Step 2: Hydrolysis: The resulting 2-Bromo-4,5-difluorophenylacetonitrile is then subjected to acidic or basic hydrolysis to afford the final carboxylic acid product.
Key Reactions and Applications in Organic Synthesis
The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and alcohols, further expanding its synthetic utility.
For many cross-coupling reactions, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5]
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Good to Excellent |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7]
Experimental Protocol:
A typical procedure for the Sonogashira coupling is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[6]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 60 | >90 |
| Pd(OAc)₂ / P(p-tol)₃ | DBU | DMF | 80 | 70-96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][8][9]
Experimental Protocol:
A general protocol for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-5 mol%), a phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | Good to Excellent |
Applications in Drug Discovery and Agrochemicals
Fluorinated phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The closely related 2,4,5-trifluorophenylacetic acid is a key building block for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used for the treatment of type 2 diabetes.[10][11][12][13] This highlights the potential of this compound as a precursor for novel drug candidates. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[14]
The versatility of 2-Bromo-4,5-difluorobenzoic acid, the precursor to the title compound, in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors further underscores the importance of this structural motif in modern drug discovery.[14] Additionally, this class of compounds serves as a crucial component in the development of new pesticides and herbicides.[14]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecules with applications in medicinal chemistry and agrochemical research. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-4,5-difluorophenylacetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its utility is primarily recognized in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and a discussion of its potential applications in research and development.
Introduction
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 883502-07-6 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.03 g/mol | [2] |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥98% | [4] |
| Melting Point | >110 °C | [5] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and widely applicable method involves the formation of a Grignard reagent from the corresponding benzyl bromide, followed by carboxylation.
Step 1: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide
The initial step involves the radical bromination of 1-bromo-2-methyl-4,5-difluorobenzene.
Diagram of the Synthetic Workflow for 2-Bromo-4,5-difluorobenzyl bromide:
Caption: Radical bromination of the starting material to yield the benzyl bromide intermediate.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1-bromo-2-methyl-4,5-difluorobenzene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-bromo-4,5-difluorobenzyl bromide, can be further purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
The second step involves the formation of a Grignard reagent from the synthesized benzyl bromide, followed by carboxylation using solid carbon dioxide (dry ice).
Diagram of the Synthetic Workflow for this compound:
Caption: Formation of the Grignard reagent followed by carboxylation to yield the final product.
Experimental Protocol:
-
Grignard Reagent Formation:
-
A dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.
-
A solution of 2-bromo-4,5-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.
-
Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
The Grignard solution is cooled in an ice bath.
-
Freshly crushed solid carbon dioxide (dry ice, an excess) is added portion-wise to the stirred Grignard reagent solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until all the carbon dioxide has sublimated.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of cold 1 M aqueous hydrochloric acid (HCl).
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Potential Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a key intermediate in several areas of research and development:
-
Medicinal Chemistry: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The unique halogenation pattern of this compound could be exploited to synthesize novel analogues with altered potency, selectivity, or pharmacokinetic profiles. The bromine atom also provides a handle for further functionalization through cross-coupling reactions.
-
Agrochemicals: Phenylacetic acid derivatives are also found in some herbicides and fungicides. The introduction of fluorine atoms is a common strategy in agrochemical design to enhance biological activity and metabolic stability.
-
Materials Science: Fluorinated organic molecules are of interest in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of new pharmaceuticals, agrochemicals, and materials. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established organometallic methodologies. This guide provides a comprehensive overview of its properties and a detailed protocol for its preparation, serving as a valuable resource for researchers and scientists in the field of organic synthesis.
References
The Versatile Scaffold: Unlocking the Potential of 2-Bromo-4,5-difluorophenylacetic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Executive Summary
2-Bromo-4,5-difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that is emerging as a valuable and versatile scaffold in medicinal chemistry. Its strategic placement of bromine and fluorine atoms, coupled with a reactive carboxylic acid moiety, provides a unique chemical handle for the synthesis of a diverse range of complex molecules with significant therapeutic potential. This technical guide explores the core applications of this compound, focusing on its promising role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitors for non-opioid pain management. This document provides a comprehensive overview of the synthetic utility, potential biological targets, relevant signaling pathways, and detailed experimental protocols for the derivatization of this key intermediate.
Introduction: The Strategic Advantage of Fluorination and Bromination
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoro substitution pattern in this compound offers these advantages, while the bromine atom serves as a key functional group for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The phenylacetic acid core itself is a common motif in many biologically active compounds, providing a robust framework for drug design.
This guide will delve into the most promising therapeutic avenues for derivatives of this compound, supported by data from analogous compounds and detailed methodologies for their synthesis and evaluation.
Key Therapeutic Applications
Based on the known biological activities of structurally related compounds, two primary areas of application have been identified for derivatives of this compound:
-
GPR119 Agonists for Type 2 Diabetes: The closely related 2-Bromo-4,5-difluorobenzoic acid is a known building block for GPR119 agonists. GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.
-
Selective NaV1.7 Inhibitors for Pain Management: The same benzoic acid analog has been utilized in the synthesis of selective NaV1.7 inhibitors. NaV1.7 is a voltage-gated sodium channel crucial for the transmission of pain signals. Selective inhibitors of NaV1.7 hold the promise of potent analgesia without the side effects associated with non-selective sodium channel blockers or opioids.
Quantitative Data on Analogous Compounds
Table 1: Biological Activity of GPR119 Agonists Derived from Analogous Scaffolds
| Compound ID | Scaffold | Target | Assay | EC50 (nM) | Reference |
| GSK1292263 | Pyridinol derivative | Human GPR119 | cAMP Accumulation | 20.6 | |
| Compound 4p | 1,2,4-Oxadiazole | Human GPR119 | cAMP Accumulation | 20.6 |
Table 2: Biological Activity of NaV1.7 Inhibitors Derived from Analogous Scaffolds
| Compound ID | Scaffold | Target | Assay | IC50 (µM) | Reference |
| QLS-81 | Ralfinamide analog | Human NaV1.7 | Whole-cell patch clamp | 3.5 | |
| Ralfinamide | Phenylacetamide | Human NaV1.7 | Whole-cell patch clamp | 37.1 |
Signaling Pathways
Understanding the downstream signaling pathways of the targeted receptors is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for GPR119 and NaV1.7.
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Bromo-4,5-difluorophenylacetic acid: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,5-difluorophenylacetic acid is a readily available synthetic intermediate with significant potential for the development of novel bioactive molecules. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and two fluorine atoms to enhance metabolic stability and binding affinity, makes it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the core compound, explores potential structural analogs and derivatives, and outlines detailed experimental protocols for their synthesis and biological evaluation. While specific biological data for a wide range of derivatives of this exact molecule are not extensively reported in publicly accessible literature, this document serves as a foundational framework for initiating research programs aimed at exploring its therapeutic potential. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we present a roadmap for the rational design and discovery of novel drug candidates.
Introduction to the Core Scaffold: this compound
This compound is a phenylacetic acid derivative with the chemical formula C₈H₅BrF₂O₂. The presence of the bromine and fluorine substituents on the phenyl ring, combined with the carboxylic acid moiety, provides multiple avenues for chemical modification, making it a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the core compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 251.03 g/mol | --INVALID-LINK-- |
| CAS Number | 883502-07-6 | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Boiling Point (Predicted) | 313.0 ± 37.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.774 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.82 ± 0.10 | --INVALID-LINK-- |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
Potential Structural Analogs and Derivatives
The chemical structure of this compound allows for the generation of a diverse library of derivatives through modifications at three primary sites: the carboxylic acid group, the phenyl ring via the bromine atom, and the benzylic position.
Derivatives of the Carboxylic Acid Moiety
The carboxylic acid functional group can be readily converted into a variety of other functional groups, including esters, amides, and hydroxamic acids. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its pharmacokinetic and pharmacodynamic profile.
-
Amide Derivatives: Amidation of the carboxylic acid can introduce a wide range of substituents, allowing for the exploration of interactions with specific binding pockets in target proteins.
-
Ester Derivatives: Esterification can be used to create prodrugs that may enhance oral bioavailability, with the ester being cleaved in vivo to release the active carboxylic acid.
Analogs via Modification of the Phenyl Ring
The bromine atom on the phenyl ring is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the synthesis of biaryl, acetylenic, and aminated analogs, respectively.
Logical Relationship of Potential Derivatives
Caption: Potential synthetic pathways for derivatives of the core compound.
Potential Therapeutic Applications and Biological Activities
While direct biological data for derivatives of this compound is limited, the known activities of structurally similar compounds provide a strong basis for hypothesizing potential therapeutic applications.
Kinase Inhibition
Many kinase inhibitors feature a substituted aromatic core. The fluorinated phenylacetic acid scaffold could serve as a foundation for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The trifluoromethyl phenylacetic acid moiety, for instance, is a known component in the synthesis of certain kinase inhibitors.
Anti-inflammatory Activity
Substituted phenylacetic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of the core compound could be investigated for their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2).
Ion Channel Modulation
The structurally related compound 2-Bromo-4,5-difluorobenzoic acid is a known intermediate in the synthesis of selective NaV1.7 inhibitors, suggesting that derivatives of this compound may also exhibit activity as ion channel modulators.
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis of key derivatives and for the assessment of their potential biological activities. These protocols are based on established methodologies for similar classes of compounds.
General Synthesis of Amide Derivatives
This protocol describes a general method for the amidation of this compound using a coupling agent.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Kinase Inhibition Assay Protocol
This protocol outlines a general in vitro assay to screen for the inhibitory activity of synthesized compounds against a target kinase.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP to the reaction buffer.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining ATP, which is inversely proportional to kinase activity, using a commercially available luminescence-based assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
As specific quantitative data for a broad range of derivatives of this compound are not available, a template for data presentation is provided below. This structure should be used to organize and compare data as it is generated.
Table 2: Template for Biological Activity Data of Amide Derivatives
| Compound ID | R Group | Target Kinase | IC₅₀ (µM) |
| Core-NH-R₁ | e.g., -CH₂-Ph | Kinase A | |
| Core-NH-R₂ | e.g., -Cyclohexyl | Kinase A | |
| Core-NH-R₃ | e.g., -Pyridin-2-yl | Kinase A | |
| Core-NH-R₁ | e.g., -CH₂-Ph | Kinase B | |
| Core-NH-R₂ | e.g., -Cyclohexyl | Kinase B | |
| Core-NH-R₃ | e.g., -Pyridin-2-yl | Kinase B |
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the potential for generating a diverse library of structural analogs and derivatives and has provided a framework of detailed experimental protocols for their synthesis and biological evaluation. While the full potential of this scaffold remains to be explored, the information presented herein offers a solid foundation for researchers to embark on discovery programs aimed at identifying new drug candidates with potential applications in oncology, inflammation, and beyond. The systematic application of the proposed synthetic and screening strategies is anticipated to unlock the therapeutic value of this versatile chemical entity.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-4,5-difluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorophenylacetic acid is a versatile synthetic building block in medicinal chemistry, valued for its unique substitution pattern that offers multiple avenues for chemical modification. The presence of bromine and two fluorine atoms on the phenyl ring allows for the strategic introduction of various functional groups through cross-coupling reactions and nucleophilic substitution, enabling the construction of complex molecular architectures. This document provides detailed protocols for the synthesis of a potential kinase inhibitor, N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide, a novel bioactive molecule, through an efficient amide coupling reaction. Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology, and the phenylacetamide scaffold is a common feature in many such drugs. These notes offer experimental procedures, quantitative data, and workflow visualizations to facilitate research and development in this area.
Data Presentation
The following tables summarize the key properties of the starting material and the synthesized bioactive molecule, along with representative biological activity data.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | C₈H₅BrF₂O₂ | 251.03 | Off-white solid | >98% |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless liquid | >99% |
| N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide | C₁₅H₉BrF₅NO | 394.14 | White to pale yellow solid | >98% (post-purification) |
Table 2: Illustrative Biological Activity Data for the Synthesized Compound
The following data is representative of the expected biological activity for a compound of this class against a panel of cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 3.8 |
| U87 MG | Glioblastoma | 7.2 |
Experimental Protocols
Synthesis of N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide via HATU-mediated Amide Coupling
This protocol details the synthesis of the target bioactive molecule using a highly efficient and widely used amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add 3-(trifluoromethyl)aniline (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:EtOAc solvent system). The reaction is complete when the starting acid spot is no longer visible.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide as a white to pale yellow solid.
-
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for the target bioactive molecule.
Representative Kinase Signaling Pathway
Caption: Potential mechanism of action via RTK pathway inhibition.
Application Notes and Protocols: 2-Bromo-4,5-difluorophenylacetic Acid in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-4,5-difluorophenylacetic acid as a key starting material in the synthesis of potent and selective kinase inhibitors, with a specific focus on inhibitors of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases. The protocols outlined below detail a synthetic pathway from this compound to a pyrazole-based BTK inhibitor, based on methodologies described in patent literature.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the difluoro-substitution pattern can enhance metabolic stability and binding affinity of the final compound. This document details its application in the synthesis of a class of pyrazole-based inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of several hematological cancers and autoimmune disorders.
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that promote B-cell proliferation and survival. Inhibition of BTK can effectively block these downstream signals, making it an attractive therapeutic strategy.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.
Experimental Protocols
The synthesis of pyrazole-based BTK inhibitors from this compound can be achieved in a multi-step sequence. The overall workflow involves the reduction of the phenylacetic acid to the corresponding aldehyde, followed by the construction of the pyrazole core and subsequent functionalization.
Overall Synthetic Workflow
Caption: Synthetic Workflow for Pyrazole-based BTK Inhibitors.
Step 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde
Protocol: The reduction of this compound to the corresponding aldehyde can be achieved through a two-step process involving conversion to an intermediate alcohol followed by oxidation.
-
Reduction to Alcohol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add borane-THF complex (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-4,5-difluorophenyl)methanol.
-
-
Oxidation to Aldehyde:
-
Dissolve the crude (2-bromo-4,5-difluorophenyl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add manganese dioxide (MnO₂) (10 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to afford 2-bromo-4,5-difluorobenzaldehyde, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of a Pyrazole-based BTK Inhibitor Intermediate
Protocol: This protocol is adapted from the general procedure described in patent WO2017103611A1 for the synthesis of a pyrazole intermediate.
-
Formation of the Knoevenagel Condensation Product:
-
To a solution of 2-bromo-4,5-difluorobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain 2-((2-bromo-4,5-difluorophenyl)methylene)malononitrile.
-
-
Cyclocondensation to form the Pyrazole Core:
-
To a suspension of the Knoevenagel condensation product (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 5-amino-3-(2-bromo-4,5-difluorophenyl)-1H-pyrazole-4-carbonitrile intermediate.
-
Quantitative Data
The inhibitory activity of pyrazole-based compounds derived from related bromo-fluoro phenyl precursors against BTK has been reported in patent literature. While specific data for a compound directly synthesized from this compound is not available, the data for structurally similar compounds demonstrate the potential of this scaffold.
| Compound ID (Example from WO2017103611A1) | Target Kinase | IC50 (nM) |
| Example 1 | BTK | < 100 |
| Example 2 | BTK | < 100 |
| Example 3 | BTK | < 50 |
| Example 4 | BTK | < 50 |
Note: The table presents representative data for analogous compounds to illustrate the potency of the chemical class.
Conclusion
This compound serves as a viable and strategic starting material for the synthesis of potent pyrazole-based Bruton's tyrosine kinase inhibitors. The synthetic route, involving the initial reduction to the corresponding aldehyde followed by well-established cyclocondensation reactions, provides a clear path to this important class of kinase inhibitors. The fluorination pattern of the starting material is anticipated to impart favorable pharmacological properties to the final compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
Application Notes and Protocols for 2-Bromo-4,5-difluorophenylacetic acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Bromo-4,5-difluorophenylacetic acid" is a fluorinated aromatic carboxylic acid available as an intermediate for organic synthesis.[1][2][3][4] While specific agrochemical applications of this compound are not extensively documented in publicly available literature, its structural features—a phenylacetic acid core with halogen substituents—are present in various commercial agrochemicals. Phenylacetic acid derivatives are known to exhibit herbicidal activity, often by mimicking the plant hormone auxin.[5][6][7] The presence of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals. A related compound, 2-Bromo-4,5-difluorobenzoic acid, is noted as a key component in the development of new pesticides and herbicides.[8]
These application notes provide a framework for exploring the potential of "this compound" as a lead compound in the discovery of novel herbicides, fungicides, and insecticides. The following protocols are generalized screening procedures that can be adapted for the evaluation of this compound and its derivatives.
Potential Agrochemical Applications
Based on its chemical structure, "this compound" is a candidate for investigation in the following agrochemical classes:
-
Herbicides: As a phenylacetic acid derivative, it may act as a synthetic auxin, leading to uncontrolled growth and death in susceptible plants.[5][6][7] It could also serve as a building block for inhibitors of other herbicidal targets like protoporphyrinogen oxidase (PPO).[9][10]
-
Fungicides: The core structure could be modified to create derivatives that inhibit fungal growth. A possible mechanism to investigate is the inhibition of ergosterol biosynthesis, a common target for antifungal agents.[11][12][13]
-
Insecticides: While less common for this structural class, derivatives could potentially be synthesized to target the insect nervous system, for example, by inhibiting acetylcholinesterase.[14][15][16][17]
Data Presentation: Illustrative Quantitative Data
The following tables are examples of how quantitative data from screening experiments should be structured.
Table 1: Herbicidal Efficacy of this compound Derivatives
| Compound ID | Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | EC50 (g/ha) |
| BDFPA-001 | Amaranthus retroflexus | 100 | 85 | 45 |
| BDFPA-001 | Chenopodium album | 100 | 92 | 38 |
| BDFPA-002 | Amaranthus retroflexus | 100 | 78 | 62 |
| BDFPA-002 | Chenopodium album | 100 | 88 | 51 |
| Commercial Standard | Amaranthus retroflexus | 100 | 95 | 30 |
| Commercial Standard | Chenopodium album | 100 | 98 | 25 |
Table 2: Fungicidal Activity of this compound Derivatives
| Compound ID | Fungal Pathogen | MIC (µg/mL) | MFC (µg/mL) |
| BDFPA-F01 | Fusarium oxysporum | 32 | 64 |
| BDFPA-F01 | Botrytis cinerea | 16 | 32 |
| BDFPA-F02 | Fusarium oxysporum | 64 | >128 |
| BDFPA-F02 | Botrytis cinerea | 32 | 64 |
| Commercial Standard | Fusarium oxysporum | 8 | 16 |
| Commercial Standard | Botrytis cinerea | 4 | 8 |
Table 3: Insecticidal Activity of this compound Derivatives
| Compound ID | Insect Species | Application Method | Concentration (ppm) | Mortality (%) at 24h | LC50 (ppm) |
| BDFPA-I01 | Myzus persicae | Foliar Spray | 100 | 75 | 58 |
| BDFPA-I01 | Plutella xylostella | Leaf Dip | 100 | 68 | 72 |
| BDFPA-I02 | Myzus persicae | Foliar Spray | 100 | 55 | 95 |
| BDFPA-I02 | Plutella xylostella | Leaf Dip | 100 | 48 | 110 |
| Commercial Standard | Myzus persicae | Foliar Spray | 100 | 98 | 15 |
| Commercial Standard | Plutella xylostella | Leaf Dip | 100 | 95 | 20 |
Experimental Protocols
Protocol 1: Primary Herbicidal Screening (Whole Plant Assay)
This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of "this compound" and its derivatives.
1. Materials:
- Test compound ("this compound" or derivative)
- Acetone (reagent grade)
- Tween 20
- Deionized water
- Pots (e.g., 10 cm diameter) filled with standard potting mix
- Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
- Controlled environment growth chamber
- Spray chamber
2. Procedure:
3. Data Analysis:
- Visually score phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
- For promising compounds, conduct dose-response studies to determine the EC50 (concentration for 50% effect).
Protocol 2: In Vitro Fungicidal Screening (Microtiter Plate Assay)
This protocol describes a high-throughput method for determining the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.
1. Materials:
- Test compound
- Dimethyl sulfoxide (DMSO)
- Fungal culture (e.g., Fusarium oxysporum)
- Liquid growth medium (e.g., Potato Dextrose Broth)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
2. Procedure:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
- Prepare a fungal spore suspension or mycelial fragment suspension in the growth medium.
- Inoculate each well with the fungal suspension.
- Include a negative control (medium with DMSO) and a positive control (commercial fungicide).
- Incubate the plates at an appropriate temperature for 2-5 days.
- Determine fungal growth by measuring the optical density at 600 nm using a plate reader.
- The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
3. (Optional) Determination of Minimum Fungicidal Concentration (MFC):
- From the wells showing no visible growth in the MIC assay, transfer a small aliquot to fresh agar plates.
- Incubate the plates until growth is visible in the control.
- The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Protocol 3: Primary Insecticidal Screening (Leaf Dip Bioassay)
This protocol is suitable for screening compounds against leaf-eating insects.
1. Materials:
- Test compound
- Acetone
- Triton X-100
- Deionized water
- Fresh leaves from a suitable host plant
- Target insect species (e.g., larvae of Plutella xylostella)
- Ventilated containers
2. Procedure:
- Prepare a stock solution of the test compound in acetone.
- Prepare the desired test solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% Triton X-100).
- Dip leaves into the test solution for a set time (e.g., 10 seconds) and allow them to air dry.
- Dip control leaves in the solvent-surfactant solution without the test compound.
- Place the treated leaves in ventilated containers.
- Introduce a known number of insects into each container.
- Maintain the containers under controlled environmental conditions.
- Assess insect mortality at 24, 48, and 72 hours after exposure.
3. Data Analysis:
- Calculate the percentage mortality for each treatment.
- For active compounds, conduct dose-response studies to determine the LC50 (concentration for 50% lethality).
Visualizations
Experimental and Logical Workflows
Caption: Workflow for screening "this compound" for agrochemical activity.
Potential Signaling Pathways
Caption: Hypothesized auxin mimicry signaling pathway for herbicidal action.[5][18][19]
Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.[11][12][20]
References
- 1. This compound CAS#: 883502-07-6 [amp.chemicalbook.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 883502-07-6 | this compound - Capot Chemical [capotchem.com]
- 4. This compound, 98% | CymitQuimica [cymitquimica.com]
- 5. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 7. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. mdpi.com [mdpi.com]
- 12. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling of 2-Bromo-4,5-difluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling of 2-Bromo-4,5-difluorophenylacetic acid with primary and secondary amines. The following protocols are based on widely established and robust amide bond formation methodologies, adapted for this specific substrate.
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development.[1][2] this compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the bromine atom and electron-withdrawing fluorine atoms can influence the reactivity of the carboxylic acid and may require carefully optimized coupling conditions.
This guide details two highly efficient and commonly used protocols for the synthesis of amides from this compound:
-
HATU-Mediated Amide Coupling: A highly efficient method known for fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[3][4]
-
EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective method widely used in peptide synthesis and general amide bond formation.[5][6][7]
General Considerations for Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow process due to the formation of a stable carboxylate-ammonium salt.[5] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Key Components of Amide Coupling Reactions:
-
Carboxylic Acid: this compound.
-
Amine: A primary or secondary amine.
-
Coupling Reagent: Activates the carboxylic acid (e.g., HATU, EDC).[6]
-
Additive (Optional but Recommended): Can improve reaction rates and reduce side reactions like racemization (e.g., HOBt, HOAt).[6][8]
-
Base: A non-nucleophilic organic base to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such (e.g., DIPEA, Et3N).[3][5]
-
Solvent: An anhydrous aprotic solvent (e.g., DMF, DCM, THF).[5]
Data Presentation: Comparison of Coupling Protocols
The following table summarizes typical reaction conditions and expected outcomes for the two primary protocols described in this document.
| Parameter | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Additive | Not always necessary, but HOAt can be used. | HOBt (Hydroxybenzotriazole) |
| Base | DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) | DIPEA or Et3N |
| Solvent | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | DMF, DCM |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Yields | Good to Excellent | Good to Excellent |
| Key Advantages | High efficiency, fast kinetics, suitable for challenging substrates.[4] | Cost-effective, widely used, water-soluble byproducts.[4] |
| Potential Drawbacks | Higher cost, potential for side reactions if excess reagent is used.[6] | Longer reaction times, potential for racemization (minimized by HOBt).[6] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Add the desired amine (1.0 - 1.2 equivalents).
-
Add HATU (1.1 - 1.5 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture. The addition of the base should be done at 0 °C if the reaction is exothermic.[5]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a reliable and cost-effective method suitable for many standard amide coupling reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and HOBt (1.1 - 1.5 equivalents).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) in a minimal amount of the reaction solvent. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA or Et3N to generate the free base.
-
Add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Add DIPEA or Et3N (2.0 - 3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in the HATU protocol (steps 8-10).
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows
HATU-Mediated Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
EDC/HOBt-Mediated Amide Coupling Workflow
Caption: Workflow for EDC/HOBt-mediated amide coupling.
General Signaling Pathway for Carboxylic Acid Activation
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,5-difluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4,5-difluorophenylacetic acid. This protocol is designed to serve as a starting point for the synthesis of 2-aryl-4,5-difluorophenylacetic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research. The presence of the difluorophenylacetic acid moiety can impart unique electronic and lipophilic properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.
Reaction Principle
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1][2] The reaction proceeds via a catalytic cycle that typically involves three main steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3][4] A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[5]
Experimental Protocols
This section outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Arylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4,5-difluorophenylacetic acid.
Data Presentation
The following tables summarize the key components and a range of potential conditions for the Suzuki coupling reaction of this compound.
Table 1: Key Reagents and Their Roles
| Reagent | Role | Notes |
| This compound | Aryl Halide (Electrophile) | The substrate containing the C-Br bond to be activated by the palladium catalyst. |
| Arylboronic Acid | Organoboron Coupling Partner (Nucleophile) | Provides the aryl group to be coupled. A wide variety of aryl and heteroaryl boronic acids are commercially available.[1] |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | Facilitates the C-C bond formation through a catalytic cycle.[1][3] |
| Base (e.g., K₂CO₃, K₃PO₄) | Activator | Essential for the transmetalation step in the catalytic cycle.[2] The choice of base can significantly impact the reaction outcome. |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction Medium | Solubilizes the reactants and reagents. A mixture of an organic solvent and water is often used. |
Table 2: Representative Reaction Parameters
| Parameter | Range/Value | Notes |
| Reactants | ||
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide. |
| Catalyst System | ||
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of palladium source and ligand is critical. Buchwald and Fu pre-catalysts are also highly effective for challenging couplings.[5] |
| Ligand | dppf, PPh₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands often improve catalyst performance. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 equivalents are typically used. The strength and nature of the base can influence the reaction rate and selectivity. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | The solvent system should be degassed to remove oxygen, which can deactivate the catalyst. |
| Conditions | ||
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system used. Microwave irradiation can sometimes accelerate the reaction.[6] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-difluorophenylacetic acid
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The substrate, 2-Bromo-4,5-difluorophenylacetic acid, is a valuable building block in medicinal chemistry and materials science. The presence of difluoro substituents can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] This molecule features a reactive C-Br bond for oxidative addition to a palladium catalyst and a carboxylic acid moiety that can be leveraged for further derivatization. These application notes provide detailed protocols and representative data for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions using this versatile substrate.
Key Substrate Features
-
Reactive Site: The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed coupling reactions. The reactivity order for aryl halides is generally I > Br > Cl.[3]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of oxidative addition to the palladium(0) center.
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid requires careful selection of a compatible base to avoid side reactions. In some cases, protection of the carboxylic acid as an ester may be advantageous prior to coupling, followed by a final hydrolysis step.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various partners. Conditions should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 10 | 85 |
| 4-Acetylphenylboronic acid | SPhos Pd G2 (2) | K₃PO₄ (3.0) | t-Amyl-OH | 110 | 8 | 92 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 12 | 81 |
*Yields are estimated based on typical outcomes for similar substrates.
Table 2: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 94 |
| 1-Hexyne | Pd(PPh₃)₄ (3) / CuI (5) | DIPA (3.0) | DMF | 50 | 8 | 89 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (3.0) | Toluene | 70 | 5 | 91 |
| 3-Ethynylpyridine | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Cs₂CO₃ (2.5) | Acetonitrile | 80 | 10 | 86 |
*Yields are estimated based on typical outcomes for similar substrates.
Table 3: Heck Olefination of this compound
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2) | Et₃N (2.0) | DMF | 100 | 18 | 82 |
| n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ (2.0) | Acetonitrile | 90 | 16 | 88 |
| 4-Vinylpyridine | Herrmann's Catalyst (1) | NaOAc (2.5) | DMAc | 120 | 24 | 75 |
| Cyclohexene | Jeffery Conditions (Pd(OAc)₂, TBAC) | K₂CO₃ (2.0) | DMF/H₂O | 100 | 24 | 65 |
*Yields are estimated based on typical outcomes for similar substrates.
Table 4: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOt-Bu (2.0) | Toluene | 100 | 12 | 90 |
| Aniline | G3-XPhos (2) | K₃PO₄ (2.5) | t-Amyl-OH | 110 | 16 | 84 |
| Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 | 87 |
| Indole | Pd₂(dba)₃ (2) / Xantphos (4) | K₂CO₃ (2.5) | Toluene | 110 | 24 | 78 |
*Yields are estimated based on typical outcomes for similar substrates.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Derivatization of 2-Bromo-4,5-difluorophenylacetic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 2-Bromo-4,5-difluorophenylacetic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and its derivatization into esters, amides, and acid chlorides opens up a wide array of subsequent chemical transformations. The following protocols are based on established methods for the derivatization of phenylacetic acid derivatives and are adapted for this specific substrate.
Introduction
This compound is a substituted phenylacetic acid derivative containing bromine and fluorine atoms on the aromatic ring. These halogen substituents can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel compounds in drug discovery and agrochemical research. The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of diverse functional groups through esterification, amidation, and conversion to the more reactive acid chloride. These derivatives can then be used in a variety of coupling reactions to construct more complex molecules.
Derivatization Strategies
The primary strategies for the derivatization of the carboxylic acid group of this compound include:
-
Esterification: The conversion of the carboxylic acid to an ester. Esters are common prodrug motifs and can be used as protecting groups or to modify the solubility and pharmacokinetic properties of a molecule.
-
Amidation: The formation of an amide bond with an amine. Amides are fundamental linkages in peptides and many pharmaceutical compounds, known for their stability and hydrogen bonding capabilities.
-
Acid Chloride Formation: The conversion of the carboxylic acid to a highly reactive acid chloride. Acid chlorides are versatile intermediates that readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of phenylacetic acid derivatives, which can be considered as a baseline for the derivatization of this compound.
| Derivatization Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification (Fischer) | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux (65) | 4-8 | 80-95 |
| Amidation (EDC Coupling) | Amine, EDC, HOBt | Dichloromethane (DCM) | Room Temperature | 12-24 | 70-90 |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene or DCM | Reflux (70-110) | 2-4 | >95 (often used in situ) |
Experimental Protocols
Protocol 1: Esterification via Fischer Esterification
This protocol describes the synthesis of methyl 2-(2-bromo-4,5-difluorophenyl)acetate using a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a sufficient amount of anhydrous methanol to dissolve the starting material (e.g., 10 mL per gram of acid).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(2-bromo-4,5-difluorophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation using EDC Coupling
This protocol outlines the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Amine (e.g., benzylamine, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Protocol 3: Acid Chloride Formation
This protocol describes the conversion of this compound to its highly reactive acid chloride derivative. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (excess, e.g., 2-3 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
A catalytic amount of anhydrous dimethylformamide (DMF) (optional)
-
Round-bottom flask
-
Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene or DCM.
-
Slowly add thionyl chloride (2-3 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Attach a reflux condenser with a gas trap.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).
-
The resulting 2-bromo-4,5-difluorophenylacetyl chloride is often used immediately in the next synthetic step without further purification due to its reactivity.
Visualizations
Application Notes and Protocols: "2-Bromo-4,5-difluorophenylacetic acid" as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5,6-difluorobenzofuran-2-carboxylic acid, using 2-bromo-4,5-difluorophenylacetic acid as a key starting material. The synthesized quinolone is a core structure in many antibacterial agents, while the benzofuran derivative is a significant scaffold in medicinal chemistry.
Synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The synthesis of the quinolone core from this compound is a multi-step process that begins with the conversion of the bromo-substituent to an amino group, followed by a Gould-Jacobs reaction to construct the heterocyclic ring system.
Workflow for Quinolone Synthesis
Caption: Synthetic pathway from this compound to a quinolone derivative.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-difluorophenylacetic acid (Ullmann Condensation)
This step involves a copper-catalyzed amination of the aryl bromide.
-
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Add aqueous ammonia (5.0 eq) to the mixture.
-
Heat the reaction mixture at 90-110 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of Ethyl 2-(2-amino-4,5-difluorophenyl)acetate (Esterification)
The carboxylic acid is converted to an ethyl ester to facilitate the subsequent cyclization.
-
Materials:
-
2-Amino-4,5-difluorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-4,5-difluorophenylacetic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Step 3: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This is the key ring-forming step to create the quinolone scaffold.[1]
-
Materials:
-
Ethyl 2-(2-amino-4,5-difluorophenyl)acetate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Procedure:
-
A mixture of ethyl 2-(2-amino-4,5-difluorophenyl)acetate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours.
-
The resulting intermediate is added to a preheated high-boiling point solvent at 240-260 °C and maintained at this temperature for 30-60 minutes to effect cyclization.[1]
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash with a non-polar solvent, and dry.
-
Step 4: Synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Materials:
-
Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
-
Procedure:
-
Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the solution and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the product, wash with water, and dry to yield the final quinolone.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4,5-difluorophenylacetic acid | This compound | NH₃, CuI, L-proline | 90-110 | 24-48 | 60-75 |
| 2 | Ethyl 2-(2-amino-4,5-difluorophenyl)acetate | 2-Amino-4,5-difluorophenylacetic acid | EtOH, H₂SO₄ | Reflux | 4-6 | 85-95 |
| 3 | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate | Ethyl 2-(2-amino-4,5-difluorophenyl)acetate | DEEM | 240-260 | 0.5-1 | 70-85 |
| 4 | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate | NaOH, HCl | Reflux | 2-4 | >90 |
Synthesis of 5,6-difluorobenzofuran-2-carboxylic acid
The synthesis of the benzofuran core from this compound involves a Sonogashira coupling followed by an intramolecular cyclization.
Workflow for Benzofuran Synthesis
Caption: Synthetic pathway from this compound to a benzofuran derivative.
Experimental Protocols
Step 1: Synthesis of 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid (Sonogashira Coupling)
This step introduces the alkyne functionality necessary for cyclization.[2]
-
Materials:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon or nitrogen.
-
Add trimethylsilylacetylene (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 2-Ethynyl-4,5-difluorophenylacetic acid (Desilylation)
The trimethylsilyl protecting group is removed to liberate the terminal alkyne.
-
Materials:
-
2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
Dissolve the silylated compound in methanol.
-
Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Once complete, neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 3: Synthesis of 5,6-Difluorobenzofuran-2-carboxylic acid (Intramolecular Cyclization)
The final ring-closing step to form the benzofuran.
-
Materials:
-
2-Ethynyl-4,5-difluorophenylacetic acid
-
Copper(I) iodide (CuI)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-ethynyl-4,5-difluorophenylacetic acid (1.0 eq) in anhydrous DMF.
-
Add a catalytic amount of copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, pour the reaction mixture into water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final benzofuran derivative.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid | This compound | TMSA, Pd(PPh₃)₂Cl₂, CuI | Room Temp | 12-24 | 75-85 |
| 2 | 2-Ethynyl-4,5-difluorophenylacetic acid | 2-(2-(Trimethylsilyl)ethynyl)-4,5-difluorophenylacetic acid | K₂CO₃, MeOH | Room Temp | 1-2 | >95 |
| 3 | 5,6-Difluorobenzofuran-2-carboxylic acid | 2-Ethynyl-4,5-difluorophenylacetic acid | CuI, DMF | 80-100 | 2-4 | 80-90 |
Biological Significance and Signaling Pathways
Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual-targeting mechanism leads to bacterial cell death. The fluorine atoms at the C-6 and C-7 positions of the quinolone ring are crucial for enhanced antibacterial activity and improved pharmacokinetic properties.
Quinolone Mechanism of Action
Caption: Simplified signaling pathway of quinolone antibacterial action.
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological targets and signaling pathways are highly dependent on the substitution pattern of the benzofuran core. Further research is required to elucidate the specific mechanisms of action for 5,6-difluorobenzofuran-2-carboxylic acid and its derivatives.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of amides derived from 2-bromo-4,5-difluorophenylacetic acid. Amide bond formation is a critical reaction in medicinal chemistry and drug discovery. The protocols outlined below describe two robust and widely used coupling methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based coupling reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These methods are broadly applicable for the coupling of this compound with a variety of primary and secondary amines to generate a diverse library of amide products.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other biologically active molecules. The presence of the bromine and fluorine substituents provides handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The conversion of the carboxylic acid moiety to an amide is a common and important transformation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][2]
This application note details two reliable protocols for the synthesis of amides from this compound, providing researchers with a practical guide to performing these reactions efficiently and with good yields.
Experimental Protocols
Two primary methods for the synthesis of amides from this compound are presented below. Method A utilizes the carbodiimide coupling agent EDC with HOBt as an additive to suppress racemization and improve efficiency. Method B employs the more powerful coupling reagent HATU, which is particularly effective for sterically hindered substrates or less reactive amines.[2][3]
Method A: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in a minimal amount of anhydrous DCM or DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) to the reaction mixture and stir until dissolved.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess is used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Method B: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as with sterically hindered amines or anilines. HATU is known for its high efficiency and fast reaction kinetics.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various amides from this compound using the protocols described above. The yields are indicative and may vary depending on the specific amine used and the scale of the reaction.
| Entry | Amine | Coupling Method | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | A (EDC/HOBt) | DCM | 18 | 85-95 |
| 2 | Morpholine | A (EDC/HOBt) | DCM | 20 | 80-90 |
| 3 | Aniline | B (HATU) | DMF | 4 | 75-85 |
| 4 | N-Methylbenzylamine | B (HATU) | DMF | 6 | 70-80 |
| 5 | tert-Butylamine | B (HATU) | DMF | 8 | 65-75 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound amides using a coupling reagent.
Caption: General workflow for amide synthesis.
Logical Relationship of Coupling Methods
This diagram shows the logical choice between the two primary coupling methods based on the nature of the amine substrate.
Caption: Decision guide for choosing a coupling method.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-difluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its specific substitution pattern provides a unique scaffold for the construction of complex molecules with diverse biological activities. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes suitable for industrial production.
This document provides detailed application notes and protocols for a multi-step, scale-up synthesis of this compound. The proposed pathway is based on established and reliable chemical transformations, beginning with the commercially available 1,2-difluoro-4-methylbenzene. The synthesis involves three key stages: electrophilic bromination of the aromatic ring, free-radical bromination of the benzylic position, and a nitrile synthesis followed by hydrolysis.
Overall Synthetic Pathway
The proposed three-step synthesis for this compound is outlined below. This pathway is designed for scalability, employing common industrial reagents and reaction conditions.
Caption: Overall synthetic route for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each step of the synthesis. The quantitative data is summarized in tables to facilitate comparison and process optimization.
Step 1: Synthesis of 2-Bromo-4,5-difluorotoluene
This initial step involves the electrophilic aromatic substitution of 1,2-difluoro-4-methylbenzene to introduce a bromine atom at the position ortho to the methyl group and meta to one of the fluorine atoms.
Experimental Protocol:
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for HBr), and a dropping funnel is charged with 1,2-difluoro-4-methylbenzene (5.00 kg, 39.0 mol) and anhydrous iron(III) bromide (0.12 kg, 0.41 mol).
-
Reagent Addition: The mixture is cooled to 0-5 °C with constant stirring. Bromine (6.86 kg, 43.0 mol) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to 10-15 °C and slowly quenched by the addition of a 10% aqueous solution of sodium bisulfite (20 L) to neutralize any remaining bromine. The layers are separated.
-
Purification: The organic layer is washed with water (2 x 15 L) and brine (15 L), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-bromo-4,5-difluorotoluene.
Quantitative Data for Step 1:
| Parameter | Value | Notes |
| Reactants | ||
| 1,2-Difluoro-4-methylbenzene | 5.00 kg (39.0 mol, 1.0 equiv) | Starting material |
| Bromine | 6.86 kg (43.0 mol, 1.1 equiv) | Brominating agent |
| Iron(III) Bromide | 0.12 kg (0.41 mol, 0.01 equiv) | Catalyst |
| Reaction Conditions | ||
| Temperature | 0-10 °C (addition), RT (reaction) | Control of exotherm is critical |
| Reaction Time | 14-19 hours | Monitored by GC |
| Yield and Purity | ||
| Typical Yield | 75-85% | Based on 1,2-difluoro-4-methylbenzene |
| Purity (by GC) | >98% | After vacuum distillation |
Step 2: Synthesis of 2-Bromo-4,5-difluorobenzyl bromide
This step involves the free-radical bromination of the benzylic methyl group of 2-bromo-4,5-difluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Experimental Protocol:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas (nitrogen) inlet is charged with 2-bromo-4,5-difluorotoluene (6.50 kg, 31.1 mol), N-bromosuccinimide (NBS) (5.81 kg, 32.7 mol), and carbon tetrachloride (65 L).
-
Reaction Initiation: The mixture is stirred to form a slurry, and a radical initiator such as azobisisobutyronitrile (AIBN) (0.26 kg, 1.58 mol) is added.
-
Reaction: The reaction mixture is heated to reflux (approximately 77 °C) and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration, and the filter cake is washed with a small amount of cold carbon tetrachloride.
-
Purification: The combined filtrate is washed with a 5% aqueous sodium carbonate solution (2 x 20 L) and water (20 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-bromo-4,5-difluorobenzyl bromide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane.
Quantitative Data for Step 2:
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromo-4,5-difluorotoluene | 6.50 kg (31.1 mol, 1.0 equiv) | Starting material |
| N-Bromosuccinimide (NBS) | 5.81 kg (32.7 mol, 1.05 equiv) | Brominating agent |
| AIBN | 0.26 kg (1.58 mol, 0.05 equiv) | Radical initiator |
| Reaction Conditions | ||
| Solvent | Carbon Tetrachloride (65 L) | Acetonitrile can be a safer alternative |
| Temperature | Reflux (~77 °C) | |
| Reaction Time | 4-6 hours | Monitored by TLC/GC |
| Yield and Purity | ||
| Typical Yield | 80-90% | Based on 2-bromo-4,5-difluorotoluene |
| Purity (by GC) | >95% (crude) | Often used directly in the next step |
Step 3: Synthesis of this compound
This final stage is a two-part process involving the nucleophilic substitution of the benzylic bromide with cyanide, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.
Experimental Protocol:
Part A: Cyanation
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with sodium cyanide (1.67 kg, 34.1 mol) and a mixture of ethanol (30 L) and water (10 L).
-
Reagent Addition: The solution of 2-bromo-4,5-difluorobenzyl bromide (crude from Step 2, ~31.1 mol) in ethanol (20 L) is added dropwise to the sodium cyanide solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 80 °C) for 3-5 hours. The reaction progress is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water (40 L) and a suitable organic solvent like ethyl acetate (40 L). The aqueous layer is extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-bromo-4,5-difluorophenylacetonitrile.
Part B: Hydrolysis
-
Reactor Setup: The crude 2-bromo-4,5-difluorophenylacetonitrile is transferred to a 100 L reactor equipped for reflux.
-
Reaction: A mixture of concentrated sulfuric acid (20 L) and water (20 L) is carefully added to the nitrile. The mixture is then heated to reflux (100-110 °C) and maintained at this temperature for 6-8 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice (50 kg). The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Quantitative Data for Step 3:
| Parameter | Value | Notes |
| Reactants (Cyanation) | ||
| 2-Bromo-4,5-difluorobenzyl bromide | ~31.1 mol (1.0 equiv) | Crude from Step 2 |
| Sodium Cyanide | 1.67 kg (34.1 mol, 1.1 equiv) | Highly toxic, handle with extreme care |
| Reactants (Hydrolysis) | ||
| 2-Bromo-4,5-difluorophenylacetonitrile | ~31.1 mol (1.0 equiv) | Crude from cyanation |
| Sulfuric Acid (conc.) | 20 L | Corrosive, add carefully |
| Reaction Conditions | ||
| Cyanation Temperature | Reflux (~80 °C) | |
| Cyanation Time | 3-5 hours | Monitored by TLC/GC |
| Hydrolysis Temperature | Reflux (100-110 °C) | |
| Hydrolysis Time | 6-8 hours | Monitored by TLC/HPLC |
| Yield and Purity | ||
| Overall Yield (from benzyl bromide) | 70-80% | For the two-step cyanation and hydrolysis |
| Purity (by HPLC) | >99% | After recrystallization |
Safety Considerations
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride: Toxic and carcinogenic. Its use should be minimized, and safer alternatives like acetonitrile should be considered where possible.
-
Sodium Cyanide: Highly toxic. Ingestion or inhalation can be fatal. Contact with acids liberates highly toxic hydrogen cyanide gas. All operations involving sodium cyanide must be performed in a well-ventilated fume hood with appropriate safety measures in place, including the availability of a cyanide antidote kit.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.
-
Exothermic Reactions: The aromatic bromination and hydrolysis steps can be exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
Workflow and Logic Diagrams
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4,5-difluorophenylacetic Acid and its Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-difluorophenylacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues that may arise during the synthesis of this compound and its derivatives. The challenges are categorized by the synthetic strategy employed.
Route 1: From 2-Bromo-4,5-difluorotoluene
This synthetic pathway typically involves the radical bromination of the methyl group of 2-Bromo-4,5-difluorotoluene to form the corresponding benzyl bromide, followed by conversion to the carboxylic acid.
Symptoms:
-
Low conversion of the starting 2-Bromo-4,5-difluorotoluene.
-
Significant formation of the dibrominated byproduct (2-bromo-1-(dibromomethyl)-4,5-difluorobenzene).
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Complex product mixture that is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Brominating Agent | While N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, its use can sometimes lead to over-bromination. Consider using alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) which may offer better selectivity for mono-bromination. |
| Incorrect Initiator Concentration | The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) is critical. Too high a concentration can lead to a rapid, uncontrolled reaction and over-bromination. Optimize the initiator concentration, starting with a lower molar ratio relative to the substrate. |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of radical formation and subsequent reactions. A temperature that is too high can favor over-bromination. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration. |
| Light-Induced Side Reactions | Uncontrolled exposure to light can lead to undesired side reactions. Conduct the reaction in the dark or under controlled light conditions to minimize these effects. |
Symptoms:
-
Incomplete hydrolysis of the intermediate nitrile.
-
Low yield of the final carboxylic acid product.
-
Formation of byproducts from side reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance in Nitrile Hydrolysis | The ortho-bromo substituent can sterically hinder the approach of hydroxide or hydronium ions to the nitrile group, making hydrolysis difficult.[1] To overcome this, stronger acidic or basic conditions and prolonged reaction times may be necessary. For instance, using a mixture of concentrated sulfuric acid and water and refluxing for an extended period can improve yields.[2] |
| Side Reactions during Grignard Carboxylation | If converting the benzyl bromide to a Grignard reagent for subsequent carboxylation, Wurtz coupling is a major side reaction.[3] This can be minimized by the slow, dropwise addition of the benzyl bromide to the magnesium turnings at a low temperature. |
| Incomplete Oxidation of Benzyl Alcohol | If the benzyl bromide is first hydrolyzed to the corresponding alcohol, subsequent oxidation to the carboxylic acid may be incomplete. Ensure the use of a sufficiently strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), and appropriate reaction conditions to drive the reaction to completion.[4] |
Route 2: Via Grignard Reaction and Carboxylation
This approach involves the formation of a Grignard reagent from a suitable precursor, such as 2-bromo-4,5-difluorobenzyl bromide, followed by reaction with carbon dioxide.
Symptoms:
-
The reaction between the organic halide and magnesium does not initiate.
-
Low concentration of the formed Grignard reagent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting. Activate the magnesium by stirring it vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture.[5] Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. |
| Inertness of the C-F Bond | While the C-Br bond will be the primary site of reaction, the presence of fluorine atoms can influence the overall reactivity. In general, aryl fluorides are much less reactive towards magnesium than other aryl halides.[4] If starting from a precursor with an aryl fluoride, specialized activated magnesium (Rieke magnesium) may be required.[4] |
Route 3: Via ortho-Lithiation and Carboxylation
This method involves the deprotonation at the position ortho to a directing group on the aromatic ring, followed by quenching the resulting aryllithium species with carbon dioxide.
Symptoms:
-
Formation of a mixture of isomeric carboxylic acids.
-
Low yield of the desired this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Choice of Directing Group | The regioselectivity of ortho-lithiation is highly dependent on the directing group. For the synthesis of the target molecule starting from 1-bromo-2,4,5-trifluorobenzene, the fluorine atom can act as a directing group. However, the presence of multiple halogens can lead to a mixture of products.[3] |
| Suboptimal Base and Reaction Conditions | The choice of the organolithium base and the reaction temperature are crucial. A stronger base, such as s-butyllithium or t-butyllithium, may be required. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the regioselectivity and prevent side reactions. |
| Halogen-Lithium Exchange | A competing reaction to deprotonation is halogen-lithium exchange, especially with aryl bromides. This can lead to the formation of undesired products. The choice of solvent and temperature can influence the relative rates of these two reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A frequently employed route starts from 2-Bromo-4,5-difluorotoluene. This involves a two-step process: benzylic bromination to form 2-bromo-4,5-difluorobenzyl bromide, followed by conversion to the carboxylic acid, often via the intermediate nitrile.
Q2: I am observing a significant amount of dibrominated byproduct in my benzylic bromination reaction. How can I improve the selectivity for the mono-brominated product?
A2: Over-bromination is a common challenge.[6] To improve selectivity, you can try the following:
-
Use a milder brominating agent: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS.
-
Optimize initiator concentration: Use a lower concentration of your radical initiator (e.g., AIBN).
-
Control the reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of the dibrominated product.
-
Conduct the reaction in the dark: This can help to minimize light-induced side reactions.
Q3: The hydrolysis of my 2-bromo-4,5-difluorobenzyl cyanide is very slow and gives low yields. What can I do?
A3: The ortho-bromo group can sterically hinder the hydrolysis of the nitrile. To improve the yield, you may need to use more forcing reaction conditions. Consider using a mixture of concentrated sulfuric acid and water and increasing the reflux time.[2]
Q4: My Grignard reaction with 2-bromo-4,5-difluorobenzyl bromide is not starting. What should I do?
A4: Failure to initiate a Grignard reaction is often due to a passivated magnesium surface or the presence of moisture.[3][5] Ensure all your glassware is scrupulously dry and your solvents are anhydrous. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification can typically be achieved by recrystallization. A suitable solvent system should be determined empirically, but common solvents for recrystallizing carboxylic acids include water, ethanol, or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.
Experimental Protocols
Key Experiment: Benzylic Bromination of 2-Bromo-4,5-difluorotoluene
Materials:
-
2-Bromo-4,5-difluorotoluene
-
N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4,5-difluorotoluene in the anhydrous solvent.
-
Add the brominating agent (NBS or DBDMH) and the radical initiator (AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide or hydantoin byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4,5-difluorobenzyl bromide.
Note: The crude product may be used directly in the next step or purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Benzylic Bromination
Caption: Troubleshooting workflow for benzylic bromination issues.
Synthetic Pathway from 2-Bromo-4,5-difluorotoluene
Caption: Synthetic routes from 2-Bromo-4,5-difluorotoluene.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Troubleshooting Side Reactions in "2-Bromo-4,5-difluorophenylacetic acid" Couplings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during palladium-catalyzed coupling reactions with "2-Bromo-4,5-difluorophenylacetic acid". The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in coupling reactions with "this compound"?
A1: The three most prevalent side reactions are:
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Homocoupling: Dimerization of the starting material or the coupling partner.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(4,5-difluorophenyl)acetic acid.
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Decarboxylation: Loss of the carboxylic acid group, which can lead to the formation of 1-bromo-2,5-difluorobenzene and its subsequent coupling products.
Q2: Why is "this compound" prone to these side reactions?
A2: The electronic properties of the substrate play a significant role. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond in palladium-catalyzed cycles. The carboxylic acid group introduces the possibility of decarboxylation, especially at elevated temperatures.
Q3: How can I detect the formation of these side products?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To get a quick qualitative assessment of the reaction progress and the presence of major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the desired product and potential side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying more volatile byproducts that may arise from decarboxylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and characterize any isolated side products.
Troubleshooting Guides
Issue 1: Formation of Homocoupling Byproducts
Symptoms:
-
Presence of a significant amount of a higher molecular weight byproduct corresponding to the dimer of your starting material or coupling partner.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Slow transmetalation step in Suzuki coupling. | Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the active boronate species. Consider using a more reactive boronic acid or ester. |
| Oxidative coupling of terminal alkynes in Sonogashira reaction (Glaser coupling). | Thoroughly degas all solvents and reagents to minimize the presence of oxygen. Use a copper(I) co-catalyst in an appropriate amount, as excess copper can promote homocoupling. |
| High catalyst loading or reaction temperature. | Optimize the catalyst loading to the lowest effective concentration. Reduce the reaction temperature if the reaction profile allows. |
Issue 2: Significant Hydrodehalogenation
Symptoms:
-
A major byproduct is identified as 2-(4,5-difluorophenyl)acetic acid.
-
Low conversion of the starting material to the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of a hydrogen source. | Ensure all solvents and reagents are anhydrous. Certain bases or additives can act as hydrogen donors. |
| β-hydride elimination from the palladium intermediate. | In Buchwald-Hartwig amination, this can be a competing pathway. The choice of ligand is critical; bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination. |
| Inefficient reductive elimination. | The choice of ligand and the electronic nature of the coupling partners can affect the rate of reductive elimination. Screening different ligands may be necessary. |
Issue 3: Evidence of Decarboxylation
Symptoms:
-
Formation of byproducts lacking the acetic acid moiety, such as 1-bromo-2,5-difluorobenzene or its coupled products.
-
Gas evolution (CO₂) observed during the reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High reaction temperatures. | This is the primary driver for decarboxylation. Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Microwave heating, which allows for rapid heating to a set temperature, might sometimes reduce the overall thermal stress on the molecule. |
| Prolonged reaction times. | Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to heat. |
| Strongly basic conditions. | While a base is necessary for most coupling reactions, excessively strong bases in combination with high temperatures can promote decarboxylation. A careful screening of bases may be required. |
Quantitative Data on Side Reactions
While specific quantitative data for "this compound" is not extensively available in the literature, the following table provides representative data for side product formation in palladium-catalyzed couplings of structurally similar aryl bromides. This data should be used as a general guide to anticipate the potential extent of side reactions under different conditions.
| Coupling Reaction | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| Suzuki-Miyaura | 4-Bromo-2-fluoroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~90 | <3 | <2 |
| Buchwald-Hartwig | 1-Bromo-4-fluorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~95 | - | <5 |
| Sonogashira | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | >90 (iodo coupling) | <5 (alkyne dimer) | - |
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions with "this compound". These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: Synthesis of 2-(Aryl-4,5-difluorophenyl)acetic acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: Synthesis of 2-(Arylamino-4,5-difluorophenyl)acetic acid
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
-
Visualizations
The following diagrams illustrate the main reaction pathway and the mechanisms of common side reactions.
Caption: General workflow for palladium-catalyzed cross-coupling.
Caption: Pathways for common side reactions.
Caption: A logical troubleshooting workflow for side reactions.
Technical Support Center: Purification of 2-Bromo-4,5-difluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4,5-difluorophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product. An initial aqueous workup using a mild base, such as a sodium bicarbonate solution, can be beneficial to remove acidic impurities before proceeding with either of these techniques.
Q2: What are the potential impurities I might encounter in my crude this compound product?
A2: Potential impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include the precursor bromo-difluoro-toluene or related compounds.
-
Isomers: Positional isomers of the bromo and fluoro groups on the phenyl ring can be difficult to separate.
-
Homocoupling byproducts: These can form during reactions involving organometallic intermediates.
-
Hydrolyzed reagents: For instance, if an acid chloride is used in the synthesis, the corresponding carboxylic acid could be an impurity.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical methods can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from impurities. A common method involves a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection at 254 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a solvent with a lower boiling point or a mixture of solvents.- Ensure dissolution is carried out at the lowest possible temperature.- Try a different solvent system. |
| No Crystal Formation | The solution is not supersaturated. The compound is highly soluble in the solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Allow for a longer cooling and crystallization time.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The chosen eluent system does not provide sufficient resolution between the product and impurities. The column is overloaded with the crude material. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (0.5-1%) to reduce tailing of the acidic product.[2]- Use a longer column or a stationary phase with a smaller particle size.- Reduce the amount of crude product loaded onto the column. |
| Product Tailing | The acidic nature of the product causes strong interaction with the silica gel. | - Add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress this interaction and achieve sharper peaks.[2] |
| Cracked or Channeled Column | Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an appropriate flask, add the crude this compound. Heat a suitable solvent (e.g., a mixture of ethanol and water, or toluene) and add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point for acidic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To improve the spot shape and separation, a small amount of acetic acid (e.g., 0.5-1%) should be added to the eluent.[2] The target compound should ideally have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[2] Carefully pack a chromatography column with the slurry, ensuring no air is trapped inside.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for solid samples, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions in an orderly manner.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Comparison of Purification Techniques (Illustrative Data)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | >98 | 75 |
| Flash Column Chromatography (Hexane:Ethyl Acetate:Acetic Acid) | 85 | >99 | 80 |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Optimization of Reaction Conditions for "2-Bromo-4,5-difluorophenylacetic acid"
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.
Synthetic Route 1: Hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile
This is a common and effective method for the synthesis of this compound. The overall workflow involves the preparation of the nitrile precursor followed by its hydrolysis.
Experimental Protocol: Hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile
Materials:
-
2-Bromo-4,5-difluorophenylacetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Acid-Catalyzed Hydrolysis Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2-Bromo-4,5-difluorophenylacetonitrile (1.0 eq).
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) with cooling.
-
Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Base-Catalyzed Hydrolysis Protocol:
-
In a round-bottom flask with a reflux condenser, dissolve 2-Bromo-4,5-difluorophenylacetonitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
Troubleshooting Guide: Nitrile Hydrolysis
Q1: The hydrolysis reaction is very slow or incomplete.
A1:
-
Insufficient Temperature: Ensure the reaction is heated to the appropriate reflux temperature. For acid hydrolysis, temperatures of 100-120°C are often required.
-
Inadequate Acid/Base Concentration: The concentration of the acid or base can significantly impact the reaction rate. For acid hydrolysis, using a mixture of concentrated sulfuric acid and water is common. For base hydrolysis, a higher concentration of NaOH (e.g., 40%) can accelerate the reaction.
-
Poor Solubility: The nitrile starting material may have poor solubility in the reaction medium. For base hydrolysis, adding a co-solvent like ethanol can improve solubility.
Q2: A significant amount of amide intermediate is isolated instead of the carboxylic acid.
A2:
-
Incomplete Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide will be the major product. Extend the reaction time and continue monitoring until the amide is consumed.
-
Mild Reaction Conditions: The conditions may not be harsh enough to hydrolyze the intermediate amide. For acid hydrolysis, increasing the concentration of the acid or the reaction temperature can drive the reaction to completion. For base hydrolysis, a higher concentration of base and prolonged heating are necessary.
Q3: The product is dark-colored or contains impurities.
A3:
-
Decomposition: Phenylacetic acids can be susceptible to decomposition at high temperatures, especially under strong acidic or basic conditions. Consider lowering the reaction temperature and extending the reaction time.
-
Side Reactions: The presence of the bromo and fluoro substituents can lead to side reactions. Careful control of the reaction temperature is crucial.
-
Purification: The crude product may require further purification. Recrystallization is often effective. If impurities persist, column chromatography on silica gel may be necessary.
Optimization of Hydrolysis Conditions
| Parameter | Acid Hydrolysis | Base Hydrolysis | Considerations |
| Catalyst | H₂SO₄, HCl | NaOH, KOH | H₂SO₄ is often more effective for complete hydrolysis. |
| Solvent | Water, Acetic Acid | Water/Ethanol | A co-solvent in base hydrolysis improves nitrile solubility. |
| Temperature | 100 - 120 °C | 80 - 100 °C | Higher temperatures can lead to decomposition. |
| Reaction Time | 4 - 8 hours | 2 - 6 hours | Monitor by TLC/HPLC to determine the endpoint. |
| Work-up | Precipitation in ice-water | Acidification to pH 1-2 | Careful neutralization/acidification is key for product isolation. |
Synthetic Route 2: Willgerodt-Kindler Reaction of 2-Bromo-4,5-difluorobenzaldehyde
This route involves the conversion of an aldehyde to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
Part 1: Synthesis of the Thioamide
-
To a flask, add 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 120-140 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate.
-
Concentrate the solvent to obtain the crude thioamide.
Part 2: Hydrolysis of the Thioamide
-
The crude thioamide can be hydrolyzed using either acidic or basic conditions as described in Synthetic Route 1 .
Troubleshooting Guide: Willgerodt-Kindler Reaction
Q1: The reaction to form the thioamide is not proceeding or is giving a low yield.
A1:
-
Purity of Reagents: Ensure the sulfur and morpholine are of good quality.
-
Reaction Temperature: The reaction often requires high temperatures to proceed efficiently. Ensure the reaction is maintained at a consistent reflux.
-
Reaction Time: The Willgerodt-Kindler reaction can be slow. It may require extended reaction times.
Q2: The reaction mixture becomes a tar-like substance.
A2:
-
Overheating: Excessive temperatures can lead to polymerization and decomposition. Maintain a steady reflux without overheating.
-
Stoichiometry: The ratio of sulfur and morpholine can be critical. An excess of these reagents is typically used.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The hydrolysis of 2-Bromo-4,5-difluorophenylacetonitrile is often preferred due to the relatively clean nature of the reaction and the commercial availability of the nitrile or its benzyl bromide precursor. The Willgerodt-Kindler reaction involves harsher conditions and can sometimes lead to lower yields and more complex purification.
Q2: How can I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What are the main safety precautions to consider?
A3:
-
Cyanide: When working with sodium cyanide for the synthesis of the nitrile, extreme caution must be exercised. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. An emergency cyanide antidote kit should be available.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care, using appropriate PPE.
-
Sulfur and Morpholine: The Willgerodt-Kindler reaction involves heating sulfur and morpholine, which can release noxious fumes. The reaction must be conducted in a fume hood.
Q4: Can I use a different starting material, such as 2-Bromo-4,5-difluorotoluene?
A4: Yes, 2-Bromo-4,5-difluorotoluene can be a viable starting material. A common approach would be the radical bromination of the methyl group to form the benzyl bromide, followed by cyanation and hydrolysis as outlined in Route 1.
Technical Support Center: Overcoming Low Yields in Reactions with "2-Bromo-4,5-difluorophenylacetic acid"
Welcome to the technical support center for "2-Bromo-4,5-difluorophenylacetic acid". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and enhance your reaction yields.
I. Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my amide coupling reaction with this compound?
A1: Low yields in amide bond formation with this substrate can be attributed to several factors. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate, making it less reactive. Additionally, steric hindrance from the bulky bromine atom ortho to the acetic acid group can impede the approach of the amine. Common coupling reagents may not be sufficiently reactive to overcome these challenges. It is often necessary to activate the carboxylic acid to facilitate the reaction.[1]
Q2: What are the primary challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A2: The main challenges in Suzuki-Miyaura coupling with this substrate include catalyst inhibition and competing side reactions.[2][3][4] The difluorophenyl moiety can influence the electronic properties of the aryl bromide, potentially affecting the oxidative addition step in the catalytic cycle.[3][5] Side reactions such as hydrodebromination (loss of the bromine atom) can also reduce the yield of the desired coupled product. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction.[2][3]
Q3: Can I perform esterification with this compound under standard Fischer esterification conditions?
A3: While possible, standard Fischer esterification (acid catalyst in an excess of alcohol) may result in low to moderate yields due to the electronic effects and steric hindrance of the substrate.[6][7] The reaction may require prolonged reaction times or higher temperatures, which can lead to side product formation. Alternative, milder esterification methods are often more effective.
Q4: What are the most common side products observed in reactions with this compound?
A4: Common side products can include:
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Hydrodebromination: Replacement of the bromine atom with a hydrogen, particularly in palladium-catalyzed reactions.
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Anhydride formation: Self-condensation of the carboxylic acid, especially when using activating agents for amide coupling.[1]
-
Decomposition: At elevated temperatures, degradation of the starting material or product can occur.
Q5: How can I effectively purify the products derived from this compound?
A5: Purification is typically achieved through standard techniques such as column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure solid products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point for workup and purification.[2][3]
II. Troubleshooting Guides
Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions involving this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low amide coupling yield.
Experimental Protocol: Amide Formation via Acid Chloride
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield Range | Notes |
| EDC | HOBt | DIPEA | Low to Moderate | Often insufficient for this substrate. |
| HATU | - | DIPEA | Moderate to High | Generally effective for hindered substrates. |
| COMU | - | DIPEA | Moderate to High | Another highly effective coupling reagent. |
| SOCl₂ or (COCl)₂ | (cat. DMF) | Pyridine or DIPEA | Good to Excellent | Formation of the acid chloride is often the most reliable method.[1] |
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions with this compound derivatives (e.g., the corresponding methyl ester).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry flask, add the this compound derivative (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[3]
-
Solvent Addition and Heating: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[2] Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice is crucial and substrate-dependent. |
| Ligand | SPhos, XPhos, PPh₃ | Ligands can improve catalyst stability and activity.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly affect the reaction rate and yield.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solvent choice depends on the solubility of reactants.[3] |
| Temperature | 70-120 °C | Higher temperatures may be needed for less reactive substrates.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[3] |
Low Yield in Esterification Reactions
This guide provides strategies to overcome low yields in the esterification of this compound.
Troubleshooting Workflow
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. mdpi.com [mdpi.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "2-Bromo-4,5-difluorophenylacetic acid" under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Bromo-4,5-difluorophenylacetic acid" under various reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns are potential decomposition pathways that can be influenced by reaction conditions such as temperature, pH, and the presence of strong nucleophiles or bases. Two primary areas of concern are:
- Nucleophilic Aromatic Substitution (SNAr) of the fluorine atoms: The electron-withdrawing nature of the carboxylic acid and the bromine atom can activate the aromatic ring, making the fluorine atoms susceptible to displacement by nucleophiles.
- Decarboxylation: Phenylacetic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures or under certain catalytic conditions to form 2-bromo-4,5-difluorotoluene.
Q2: Under what conditions is nucleophilic aromatic substitution (SNAr) likely to occur?
A2: SNAr is more likely to occur in the presence of strong nucleophiles (e.g., alkoxides, thiolates, or amines) and under basic conditions. Elevated temperatures can also promote this reaction. The fluorine atoms on the aromatic ring are potential leaving groups in such reactions.
Q3: How can I minimize the risk of decarboxylation?
A3: Decarboxylation of phenylacetic acids is often promoted by high temperatures and acidic or basic conditions. To minimize this side reaction, it is advisable to:
- Maintain a moderate reaction temperature.
- Avoid prolonged exposure to strong acids or bases.
- Consider milder reaction conditions or alternative synthetic routes if decarboxylation is a persistent issue.
Q4: Is this compound stable during amide coupling reactions?
A4: While generally stable, challenges can arise during amide coupling. Side reactions may occur depending on the coupling agents and reaction conditions used. For instance, strong activating agents in combination with hindered amines or high temperatures could lead to decomposition or byproduct formation. Careful selection of coupling reagents and optimization of reaction conditions are crucial.
Troubleshooting Guides
Issue 1: Low Yield or Presence of Impurities in Amide Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired amide product. | Decomposition of the starting material. | - Lower the reaction temperature.- Use a milder coupling agent (e.g., HATU, HOBt/EDC).- Reduce the reaction time. |
| Presence of a byproduct with a mass corresponding to the decarboxylated starting material. | Decarboxylation. | - Avoid excessive heat.- Use a non-basic or sterically hindered base.- Screen different solvents. |
| Formation of byproducts resulting from the displacement of a fluorine atom. | Nucleophilic Aromatic Substitution (SNAr). | - Use a less nucleophilic base.- Protect the amine if it is also a strong nucleophile.- Lower the reaction temperature. |
Issue 2: Degradation of the Compound Upon Storage or in Solution
| Symptom | Potential Cause | Suggested Solution |
| Discoloration or appearance of new peaks in HPLC analysis of a stored sample. | Decomposition over time. | - Store the compound in a cool, dark, and dry place.- Store under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation when dissolved in a specific solvent. | Solvent-mediated decomposition. | - Assess the stability in a range of solvents.- Avoid protic solvents if hydrolysis or other reactions are a concern.- Use freshly distilled/anhydrous solvents for reactions. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment under Thermal Stress
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile, DMF).
-
Incubation: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period (e.g., 2, 6, 12, 24 hours). A control sample should be kept at room temperature.
-
Analysis: Analyze the samples at each time point by HPLC-UV to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Characterization: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to infer their structures (e.g., decarboxylated product).
Protocol 2: Screening for Optimal Amide Coupling Conditions
-
Reagent Matrix: Set up a matrix of small-scale reactions to screen different coupling agents (e.g., HATU, HOBt/EDC, T3P), bases (e.g., DIPEA, N-methylmorpholine), and solvents (e.g., DMF, DCM, THF).
-
Reaction Setup: To a solution of this compound in the chosen solvent, add the coupling agent and the base. Stir for a few minutes before adding the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Quench the reactions and analyze the crude mixture by HPLC to determine the conversion to the desired amide and the formation of any byproducts. This will help identify the mildest and most efficient conditions.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Technical Support Center: Synthesis of 2-Bromo-4,5-difluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several synthetic strategies, primarily depending on the availability of starting materials. Two common routes include:
-
Oxidation of 2-Bromo-4,5-difluorotoluene: This multi-step process typically involves the free-radical bromination of the methyl group to form a benzyl bromide, followed by conversion to a nitrile and subsequent hydrolysis to the carboxylic acid.
-
Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from a suitable precursor, such as 1,2-dibromo-4,5-difluorobenzene, followed by reaction with carbon dioxide.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts may include:
-
From the oxidation of 2-Bromo-4,5-difluorotoluene:
-
2-Bromo-4,5-difluorobenzaldehyde
-
2-Bromo-4,5-difluorobenzoic acid
-
2-Bromo-4,5-difluorophenylacetamide (from incomplete nitrile hydrolysis)
-
Unreacted 2-Bromo-4,5-difluorobenzyl bromide or cyanide.
-
-
From the Grignard reaction:
-
1-Bromo-3,4-difluorobenzene (from quenching of the Grignard reagent by moisture)
-
Dimeric coupling products (Wurtz-type coupling)
-
Q3: How can I purify the final product from the common byproducts?
A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific impurities present. A common technique involves dissolving the crude product in a hot solvent in which the desired product is soluble and the impurities are less soluble, followed by cooling to induce crystallization of the pure product. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective in separating the desired acid from less polar byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios. |
| Degradation of the product | Some reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to the degradation of the desired product. Consider performing the reaction under milder conditions. For instance, in the case of nitrile hydrolysis, using an enzymatic method could prevent degradation. |
| Loss of product during work-up | Ensure that the pH is appropriately adjusted during extraction to ensure the carboxylic acid is in its desired form (ionized or neutral) for efficient separation. Minimize the number of transfer steps to reduce mechanical losses. |
| Inefficient Grignard reagent formation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen. The magnesium turnings should be activated prior to use, for example, by using a crystal of iodine. |
Issue 2: Presence of Significant Amounts of 2-Bromo-4,5-difluorobenzoic acid as a Byproduct
| Potential Cause | Recommended Solution |
| Over-oxidation of the benzyl bromide intermediate | This is a common issue when using strong oxidizing agents. To minimize this, use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Alternatively, a two-step process involving the formation of the corresponding alcohol followed by a selective oxidation to the aldehyde and then to the acid can provide better control. |
| Oxidative cleavage of the acetic acid side chain | Under harsh reaction conditions, the acetic acid side chain can be cleaved and the resulting benzyl intermediate oxidized to the benzoic acid. Employing milder reaction conditions can help to avoid this side reaction. |
Issue 3: Contamination with 2-Bromo-4,5-difluorophenylacetamide
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis of the nitrile intermediate | Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Heating the reaction mixture can also promote more complete hydrolysis. Be aware that harsher conditions may lead to other byproducts. |
| Precipitation of the amide during work-up | Ensure that the reaction mixture is sufficiently acidic during the work-up to keep the amide protonated and in solution, allowing for easier separation from the desired carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis via Nitrile Hydrolysis
A detailed protocol for the synthesis of a similar compound, phenylacetic acid from benzyl cyanide, can be found in various organic chemistry resources.[1] A general procedure adapted for this compound would involve:
-
Hydrolysis: Refluxing 2-Bromo-4,5-difluorobenzyl cyanide with an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Work-up: After cooling, the reaction mixture is poured onto ice. If basic hydrolysis was performed, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then acidified with a strong mineral acid (e.g., concentrated HCl) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Byproduct formation during nitrile hydrolysis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-4,5-difluorophenylacetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki-Miyaura coupling reactions involving 2-Bromo-4,5-difluorophenylacetic acid. The unique electronic and functional group characteristics of this substrate can present specific challenges. This guide provides solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
Low conversion is a common issue and can stem from several sources. Systematically evaluating each component of your reaction is crucial.
-
Catalyst Activity: The Pd(0) species is the active catalyst in the Suzuki reaction.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] This reduction can sometimes be inefficient.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. To test your catalyst's activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, which deactivates the catalyst.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids, in particular, can degrade over time through protodeboronation.[2][3][4]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[2] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials.[5] For substrates with acidic protons, like the carboxylic acid in your starting material, an additional equivalent of base may be necessary.
Q2: I am observing a significant amount of a byproduct corresponding to 4,5-difluorophenylacetic acid (dehalogenation). What causes this and how can I minimize it?
This side product arises from the dehalogenation of your starting material, where the bromine atom is replaced by a hydrogen atom.[6] This is an undesirable reaction that consumes your aryl halide and reduces the yield of the desired cross-coupled product.[6]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[6] Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Base: Certain bases can act as hydride donors or promote pathways that lead to dehalogenation.[6] Consider screening different bases.
-
Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[6] Experimenting with different ligands can be beneficial.
Q3: My main side product is the protonated version of my boronic acid (protodeboronation). How can I prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][4] This is a very common side reaction in Suzuki couplings.[3][4]
-
Milder Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[3]
-
Choice of Base: The type and strength of the base significantly influence the rate of protodeboronation.[3] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]
-
Boronic Esters: Using boronic esters, such as pinacol esters, can improve stability and reduce the rate of protodeboronation compared to boronic acids.[8]
Q4: The presence of the carboxylic acid group on my aryl bromide seems to be inhibiting the reaction. What is the issue and how can I address it?
Carboxylic acids can interfere with Suzuki reactions. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[9]
-
Protecting the Carboxylic Acid: One of the most effective strategies is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.[9]
-
Choice of Catalyst: Some catalyst systems may be more tolerant to the presence of a carboxylic acid. For instance, switching from a Pd(II) precatalyst like PdCl₂(dppf) to a Pd(0) source such as Pd(PPh₃)₄ might be beneficial.[9]
-
Additional Base: Ensure you are using enough base to both neutralize the carboxylic acid and participate in the catalytic cycle.
Q5: The electron-withdrawing fluorine atoms on my substrate are affecting the reaction outcome. How do they influence the reaction and what adjustments should I make?
The two fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing. This has a direct impact on the reactivity of the aryl bromide.
-
Oxidative Addition: Electron-deficient aryl halides generally undergo oxidative addition to the Pd(0) catalyst more readily.[8] This step is not typically the rate-limiting step for such activated substrates.[10]
-
Rate-Determining Step: For electron-deficient aryl halides, the rate-determining step of the Suzuki reaction can shift from oxidative addition to transmetalation.[10] To accelerate this step, ensure your choice of base and solvent system is optimal for the formation of the reactive boronate species.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound (or its ester derivative) with an arylboronic acid. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
If starting with the carboxylic acid, ensure at least one extra equivalent of base is added.
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if not using a pre-catalyst).
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following tables provide a summary of common reaction parameters that can be varied for optimization. The values are illustrative and should be adapted based on specific experimental findings.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand | Observations |
| Pd(PPh₃)₄ (3) | - | Good starting point, especially if catalyst deactivation by the carboxylic acid is suspected. |
| PdCl₂(dppf) (3) | - | Air-stable precatalyst, but may be less effective with the free carboxylic acid.[9] |
| Pd₂(dba)₃ (2) | SPhos (4) | Buchwald ligands are often effective for challenging substrates.[1] |
| Pd(OAc)₂ (2) | XPhos (4) | Another robust Buchwald ligand system.[1] |
Table 2: Base and Solvent System Screening
| Base (eq) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | A standard, milder base to minimize protodeboronation.[2] |
| Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | Often provides higher yields but is more expensive. |
| K₃PO₄ (3) | THF/H₂O (4:1) | 80 | A stronger base, may be necessary but can increase side reactions. |
| KF (3) | Anhydrous Dioxane | 100 | Anhydrous conditions to prevent protodeboronation.[2] |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Reaction
Caption: A standard experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Improving the efficiency of amide bond formation with "2-Bromo-4,5-difluorophenylacetic acid"
Technical Support Center: Amide Bond Formation with 2-Bromo-4,5-difluorophenylacetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your amide bond formation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of amides using this compound.
Issue 1: Low or No Product Yield
-
Question: My amide coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?
-
Answer: Low yields in amide bond formation are common and can stem from several factors, particularly when dealing with an electron-deficient carboxylic acid like this compound.[1] The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing effects of the bromine and fluorine atoms can impact the reactivity of the carboxylic acid. Ensure your coupling reagent is potent enough and used in sufficient quantity (typically 1.0-1.2 equivalents). For challenging couplings, consider more powerful reagents like HATU or PyBOP.[2]
-
Amine Reactivity: The nucleophilicity of your amine partner is crucial. If the amine is sterically hindered or electronically poor, the reaction may be sluggish.[1][3] Consider increasing the equivalents of the amine (1.1-1.5 eq) or employing a pre-activation strategy where the carboxylic acid is activated before the amine is introduced.[2][4]
-
Suboptimal Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[1] The choice of base is also critical; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[2][5] Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive a slow reaction to completion.[2]
-
Issue 2: Presence of Significant Side Products
-
Question: I am observing significant side reactions in my attempt to synthesize an amide with this compound. How can I minimize them?
-
Answer: Side reactions are a common challenge in amide synthesis. Here are some strategies to mitigate them:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, a common side reaction is the formation of an N-acylurea byproduct.[5][6] To suppress this, it is highly recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][5]
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern, especially with electron-withdrawing groups present.[5] Using additives like HOBt or running the reaction at a lower temperature can help preserve stereochemical integrity.[1] Uronium or phosphonium-based reagents like HATU and PyBOP are also known to be effective at suppressing racemization.[7][8]
-
Guanidinylation of the Amine: With uronium-based coupling reagents like HBTU or HATU, excess reagent can sometimes react with the amine to form a guanidinium byproduct.[9] To avoid this, it's best to use the coupling reagent in an equimolar amount relative to the carboxylic acid.[10]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my target amide from the unreacted starting materials and reaction byproducts. What purification strategies are recommended?
-
Answer: Effective purification is key to obtaining your final product with high purity.
-
Aqueous Work-up: A standard aqueous work-up can remove many common impurities. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted this compound and acidic byproducts.[2]
-
Carbodiimide Byproducts: If you are using EDC, the resulting urea byproduct is water-soluble and can be removed during the aqueous work-up.[10] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.
-
Chromatography: If the above steps are insufficient, column chromatography is a reliable method for final purification. The choice of solvent system will depend on the polarity of your amide product.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: The choice of coupling reagent is critical. For a potentially challenging substrate like this compound, a high-efficiency reagent is recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often considered one of the most effective coupling reagents, especially for difficult or sterically hindered couplings, due to its rapid kinetics and ability to suppress racemization.[2][4][7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: This is a cost-effective and common choice. It should almost always be used in conjunction with an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[2][5]
-
Phosphonium Reagents (e.g., PyBOP): These are also highly efficient and are a good alternative to uronium-based reagents.[2][8]
Q2: What is the recommended solvent for this reaction?
A2: The ideal solvent should fully dissolve your starting materials and reagents.
-
N,N-Dimethylformamide (DMF): This is a very common solvent for amide coupling reactions due to its excellent solvating properties.[2]
-
Dichloromethane (DCM): A good alternative if your materials are sufficiently soluble. It is often easier to remove during the work-up than DMF.[2]
-
Acetonitrile (ACN): Can also be an excellent choice and is worth considering.[2]
Q3: Which base should I use and in what amount?
A3: A non-nucleophilic tertiary amine base is necessary to neutralize the acid formed during the reaction.
-
DIPEA (N,N-Diisopropylethylamine): This is the most frequently recommended base for these types of couplings.[2][5]
-
Triethylamine (TEA): Can also be used, but DIPEA is often preferred due to its greater steric bulk, which reduces the likelihood of side reactions.
-
Typically, 2-3 equivalents of the base are used.[2]
Q4: What is the optimal order of addition for the reagents?
A4: The order of addition can influence the outcome of the reaction. A commonly recommended procedure is:
-
Dissolve the this compound in the chosen anhydrous solvent.
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and allow the mixture to stir for a few minutes for "pre-activation".[2][4]
-
Finally, add the amine to the activated acid mixture.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Base (eq.) | Temperature (°C) | General Yield Range | Key Considerations |
| HATU | None needed | DMF, DCM, ACN | DIPEA (2-3) | 0 - RT | 70-95% | Highly efficient, good for hindered substrates, low racemization.[2][4][7] |
| EDC | HOBt or Oxyma | DMF, DCM | DIPEA (2-3) | 0 - RT | 50-85% | Cost-effective, additive is crucial to prevent side reactions.[2][5] |
| PyBOP | None needed | DMF, DCM | DIPEA (2-3) | 0 - RT | 65-90% | Excellent for reducing racemization, but produces carcinogenic HMPA byproduct.[5][10] |
| T3P® | None needed | Ethyl Acetate, THF | Pyridine (2-3) | 0 - 50 | 60-90% | Broadly applicable, byproducts are water-soluble. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including coupling to less reactive or sterically hindered amines.
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[2]
-
Add HATU (1.0-1.1 eq) in a single portion.[2]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
This protocol is a standard and economical method for many amide syntheses.
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Recommended experimental workflow for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. jpt.com [jpt.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Handling and storage recommendations for "2-Bromo-4,5-difluorophenylacetic acid"
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-Bromo-4,5-difluorophenylacetic acid (CAS No: 883502-07-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C8H5BrF2O2.[1][2][3] It is typically an off-white solid used as an intermediate in organic syntheses.[1][2][3][4]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1][5][6] All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[1][6]
Q4: How should I properly store this chemical?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored locked up and away from incompatible materials, such as strong oxidizing agents.[1][5][6]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5]
-
Eye contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][5]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][5]
-
Ingestion: Rinse the mouth with water.[7] In all cases of exposure, seek medical attention, especially if irritation or other symptoms persist.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color or appearance. | Exposure to light, moisture, or incompatible substances. | Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage conditions to ensure they meet the recommended guidelines. |
| Unexpected reaction results. | Degradation of the starting material. | Use a fresh batch of the compound. Confirm the purity of the material if possible. Ensure all reaction conditions are appropriate and that incompatible substances have not been introduced. |
| Irritation to skin or respiratory tract during handling. | Inadequate PPE or ventilation. | Immediately cease work and move to a well-ventilated area. Review and enhance your PPE and handling procedures. Ensure you are working in a certified chemical fume hood. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H5BrF2O2[1][2][3] |
| Molecular Weight | 251.025 g/mol [1] |
| Appearance | Solid, Off-white[1] |
| Boiling Point | 313.0 ± 37.0 °C at 760 mmHg[1] |
| Flash Point | 143.1 ± 26.5 °C[1] |
| Density | 1.8 ± 0.1 g/cm3 [1] |
| Water Solubility | Slightly soluble in water[1] |
| Storage Temperature | Cool, dry place[5] |
Experimental Protocols
Detailed methodologies for specific experiments using this compound are application-dependent and should be developed based on the specific research goals. Always conduct a thorough literature search and risk assessment before beginning any new experimental protocol.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for common issues.
References
- 1. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. 883502-07-6 | this compound - Capot Chemical [capotchem.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide: 2-Bromo-4,5-difluorophenylacetic acid vs. 2-Chloro-4,5-difluorophenylacetic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Phenylacetic acid derivatives, particularly those bearing halogen and fluorine substituents, are pivotal intermediates due to their versatile reactivity and their prevalence in bioactive molecules. This guide provides an objective, data-driven comparison of two such key intermediates: 2-Bromo-4,5-difluorophenylacetic acid and 2-Chloro-4,5-difluorophenylacetic acid.
This comparison focuses on their synthesis, reactivity in common cross-coupling reactions, and overall utility in synthetic workflows. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic strategies.
Core Differences in Synthesis and Reactivity
The primary distinction between 2-bromo- and 2-chloro-4,5-difluorophenylacetic acid lies in the nature of the halogen at the 2-position. This difference significantly influences both the synthesis of these molecules and their subsequent reactivity, particularly in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, rendering aryl bromides more reactive than their chloro counterparts in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.
This enhanced reactivity of the bromo-derivative can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times in subsequent synthetic transformations. However, the chloro-analog is often more cost-effective and may be preferred in large-scale syntheses where reactivity is not a limiting factor.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in the synthesis and reactivity of the two compounds based on established chemical principles and reported experimental data for analogous systems.
Table 1: Comparison of Synthetic Routes for Precursor Acetophenones
| Parameter | 2-Bromo-4,5-difluoroacetophenone | 2-Chloro-4,5-difluoroacetophenone |
| Starting Material | 1-Bromo-3,4-difluorobenzene | 1-Chloro-3,4-difluorobenzene |
| Reaction | Friedel-Crafts Acylation | Friedel-Crafts Acylation |
| Reagents | Acetyl chloride, Aluminum chloride | Acetyl chloride, Aluminum chloride |
| Typical Yield | Estimated: 75-85% | 82%[1] |
| Notes | Yield is estimated based on similar reactions. | A detailed protocol with a high yield has been reported.[1] |
Table 2: Comparison of Conversion to Phenylacetic Acids via Willgerodt-Kindler Reaction
| Parameter | This compound | 2-Chloro-4,5-difluorophenylacetic acid |
| Precursor | 2-Bromo-4,5-difluoroacetophenone | 2-Chloro-4,5-difluoroacetophenone |
| Reaction | Willgerodt-Kindler followed by Hydrolysis | Willgerodt-Kindler followed by Hydrolysis |
| Reagents | 1. Sulfur, Morpholine; 2. H₂SO₄ (aq) | 1. Sulfur, Morpholine; 2. H₂SO₄ (aq) |
| Estimated Yield | 60-70% (two steps) | 60-70% (two steps) |
| Notes | Yields are estimated based on typical Willgerodt-Kindler reaction efficiencies. | The reaction proceeds via a thioamide intermediate. |
Table 3: Comparative Performance in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Methyl 2-bromo-4,5-difluorophenylacetate | Methyl 2-chloro-4,5-difluorophenylacetate |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ with electron-rich ligand (e.g., SPhos) |
| Base | K₂CO₃ | K₃PO₄ |
| Reaction Conditions | 80-90 °C, 4-8 hours | 100-120 °C, 12-24 hours |
| Expected Yield | High (>85%) | Moderate to High (60-80%) |
| Reactivity Trend | Higher reactivity, milder conditions. | Lower reactivity, requires more forcing conditions. |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures for similar substrates.
Protocol 1: Synthesis of 2-Chloro-4,5-difluoroacetophenone
This protocol is adapted from a reported synthesis.[1]
Materials:
-
1-Chloro-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Aluminum chloride (0.3 mol)
-
Chloroform
-
Ice
-
Water
Procedure:
-
To a reaction flask containing 1-chloro-3,4-difluorobenzene and aluminum chloride, add acetyl chloride dropwise at a temperature between 20°C and 40°C.
-
Heat the mixture to 120°C and stir for 2 hours.
-
While still hot, carefully pour the reaction mixture onto 250g of ice.
-
Extract the separated oil with chloroform.
-
Wash the combined organic extracts with water.
-
Distill the solvent under reduced pressure to obtain 2'-Chloro-4',5'-difluoroacetophenone.
-
Yield: 82%[1]
-
Protocol 2: Synthesis of 2-Bromo-4,5-difluoroacetophenone (Proposed)
This proposed protocol is based on analogous Friedel-Crafts acylation reactions.
Materials:
-
1-Bromo-3,4-difluorobenzene (0.2 mol)
-
Acetyl chloride (0.3 mol)
-
Aluminum chloride (0.3 mol)
-
Dichloromethane
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Suspend aluminum chloride in dichloromethane in a reaction flask under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Add acetyl chloride dropwise, followed by the dropwise addition of 1-bromo-3,4-difluorobenzene.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the mixture over ice and extract with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Estimated Yield: 75-85%
-
Protocol 3: Willgerodt-Kindler Reaction and Hydrolysis to Phenylacetic Acid (General Procedure)
This is a general procedure adaptable for both the bromo- and chloro-acetophenone precursors.
Materials:
-
2-Halo-4,5-difluoroacetophenone (1.0 equiv)
-
Sulfur (2.5 equiv)
-
Morpholine (3.0 equiv)
-
Sulfuric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
Thioamide Formation: In a round-bottom flask, combine the 2-halo-4,5-difluoroacetophenone, sulfur, and morpholine. Heat the mixture to reflux (typically 130-150°C) for 4-6 hours. Monitor the reaction by TLC. After cooling, the crude thioamide can be isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Hydrolysis: Suspend the crude thioamide in a mixture of water and ethanol. Add concentrated sulfuric acid and heat the mixture to reflux for 8-12 hours. After cooling, pour the mixture onto ice to precipitate the crude phenylacetic acid. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., toluene or ethanol/water).
-
Estimated Yield: 60-70% over two steps.
-
Protocol 4: Comparative Suzuki-Miyaura Coupling (General Procedure)
This general protocol can be adapted to compare the reactivity of the methyl esters of 2-bromo- and 2-chloro-4,5-difluorophenylacetic acid.
Materials:
-
Methyl 2-halo-4,5-difluorophenylacetate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine the methyl 2-halo-4,5-difluorophenylacetate, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring. For the bromo-derivative, a temperature of 80-90°C for 4-8 hours is a good starting point. For the chloro-derivative, a higher temperature (100-120°C) and longer reaction time (12-24 hours) may be necessary. The addition of a specialized ligand (e.g., SPhos) may be required for the chloro-derivative.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and a Representative Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a potential biological context for these molecules.
Caption: Comparative synthesis of the title compounds.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Potential role as a kinase inhibitor scaffold.
Conclusion
Both this compound and 2-chloro-4,5-difluorophenylacetic acid are valuable intermediates in organic synthesis. The choice between them is a strategic one, balancing reactivity against cost and availability. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient downstream transformations under milder conditions. In contrast, the chloro-analog may be a more economical option for large-scale production, provided that its lower reactivity can be overcome with optimized catalytic systems. This guide provides the foundational data and protocols to assist researchers in navigating this choice and accelerating their research and development efforts.
References
A Comparative Guide to 2-Bromo-4,5-difluorophenylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is paramount in the pursuit of novel therapeutics. Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the basis of numerous established drugs. This guide provides a detailed comparison of "2-Bromo-4,5-difluorophenylacetic acid" with other notable phenylacetic acid derivatives, supported by available data and established experimental protocols.
This document delves into the physicochemical properties, potential biological activities, and synthetic strategies of these compounds. Due to the limited availability of direct experimental data for this compound, this guide combines predicted data with experimental values for well-characterized analogues to provide a comprehensive comparative analysis.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties of this compound alongside the widely used non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen.
| Property | This compound | Diclofenac | Ibuprofen |
| Molecular Formula | C₈H₅BrF₂O₂ | C₁₄H₁₁Cl₂NO₂ | C₁₃H₁₈O₂ |
| Molecular Weight ( g/mol ) | 251.02 | 296.15 | 206.29 |
| pKa (Predicted) | 3.82 ± 0.10[1] | 4.15 | 4.91 |
| Melting Point (°C) | Not available | 156-158 | 75-77 |
| LogP (Predicted) | 2.3 | 4.51 | 3.97 |
| Water Solubility | Slightly soluble (predicted)[1] | 2.37 mg/L | 21 mg/L |
Note: Properties for this compound are largely predicted due to a lack of published experimental data.
Biological Activity: The Anti-Inflammatory Potential
Phenylacetic acid derivatives are renowned for their anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
For comparison, the established COX inhibitory activities of Diclofenac and Ibuprofen are presented below.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Diclofenac | 0.06 - 7.2 | 0.003 - 0.9 | ~10 |
| Ibuprofen | 2.5 - 16.6 | 1.8 - 25.4 | ~1 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
The data indicates that Diclofenac is a more potent inhibitor of both COX isoforms compared to Ibuprofen and exhibits a degree of selectivity towards COX-2. It is hypothesized that this compound may also exhibit significant COX inhibitory activity, and its specific potency and selectivity profile would be a key area for future experimental investigation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of a substituted phenylacetic acid and a standard in vitro assay for evaluating COX inhibition.
Synthesis of Substituted Phenylacetic Acids via the Willgerodt-Kindler Reaction
This protocol describes a general method for the synthesis of phenylacetic acids from the corresponding acetophenones.
Reaction Scheme:
Acetophenone derivative + Sulfur + Morpholine → Phenylthioacetamide derivative → Phenylacetic acid derivative
Procedure:
-
A mixture of the appropriately substituted acetophenone (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure.
-
The resulting crude phenylthioacetamide derivative is hydrolyzed by refluxing with a 20% aqueous solution of sodium hydroxide for 4-6 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the phenylacetic acid derivative.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the pure phenylacetic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.[2][3][4][5]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
The test compound is serially diluted in DMSO to create a range of concentrations.
-
In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound dilution (or DMSO for control) are added to each well.
-
The plate is pre-incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
The plate is incubated for a further 10 minutes at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 1 M HCl).
-
The concentration of PGE₂ produced in each well is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by NSAIDs.
Caption: Experimental Workflow for COX Inhibition Assay.
References
- 1. This compound CAS#: 883502-07-6 [amp.chemicalbook.com]
- 2. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
The Biological Landscape of 2-Bromo-4,5-difluorophenylacetic Acid Derivatives: An Overview
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. One such scaffold, 2-Bromo-4,5-difluorophenylacetic acid, holds potential as a versatile starting material in medicinal chemistry. However, a comprehensive review of publicly available scientific literature and patent databases reveals a landscape where its derivatives are more frequently cited as synthetic intermediates rather than as extensively characterized biologically active compounds.
While the inherent reactivity of the bromo- and difluoro-substituted phenylacetic acid moiety suggests its utility in constructing complex molecules, detailed biological activity data, comparative studies, and elucidated mechanisms of action for its direct derivatives are not extensively documented. The primary role of this compound appears to be as a foundational building block in the synthesis of more elaborate chemical entities.
Potential Therapeutic Arenas: Extrapolating from Related Scaffolds
Although direct evidence is limited, the structural features of this compound allow for informed speculation on its potential applications by examining related compounds. The presence of a di-fluorinated phenyl ring is a common motif in various classes of biologically active molecules, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Notably, the closely related compound, 2-Bromo-4,5-difluorobenzoic acid, has been identified as a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists and selective voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. This suggests that derivatives of this compound could potentially be explored for similar therapeutic targets, which are implicated in metabolic disorders and pain, respectively.
The Path Forward: A Call for Further Investigation
The current body of scientific literature does not provide sufficient data to construct a detailed comparison guide on the biological activities of compounds directly derived from this compound. There is a clear opportunity for further research to synthesize and screen a library of derivatives to uncover their potential pharmacological profiles.
Future investigations could focus on leveraging the reactive bromine atom for cross-coupling reactions to introduce diverse functionalities, while the carboxylic acid group can be readily converted to amides, esters, and other bioisosteres. Such studies would be instrumental in determining if this scaffold can indeed yield novel drug candidates and in elucidating the structure-activity relationships that govern their biological effects.
At present, any researcher or drug development professional interested in this chemical starting point should be aware that its utility is primarily established in the realm of synthetic chemistry, with its biological potential remaining largely uncharted territory. The development of comprehensive biological data will be a critical next step in elevating this compound from a chemical intermediate to a valuable scaffold in drug discovery.
Validating the Structure of "2-Bromo-4,5-difluorophenylacetic acid" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for validating the structure of "2-Bromo-4,5-difluorophenylacetic acid" and its derivatives. Given the importance of this scaffold in the development of novel therapeutics, including GPR119 agonists and NaV1.7 inhibitors, rigorous structural confirmation is paramount.[1] This document outlines key experimental protocols and presents comparative data to aid researchers in confirming the identity, purity, and three-dimensional structure of these compounds.
While specific experimental data for "this compound" is not widely available in the public domain, this guide utilizes data from closely related analogs to provide a comparative framework for structural validation.
Spectroscopic and Chromatographic Analysis
Precise structural elucidation and purity assessment are critical first steps in the validation of any newly synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "this compound" derivatives, both ¹H and ¹³C NMR will provide key structural information. Due to the limited availability of specific data for the target molecule, spectral data for the closely related "3-bromo-4-fluorobenzoic acid" is presented for comparative purposes.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.34 | m | Aromatic CH | |
| 8.07 | m | Aromatic CH | ||
| 7.23 | m | Aromatic CH | ||
| ¹³C NMR | 170.2 | C=O | ||
| 162.7 | d | J = 256.2 Hz | C-F | |
| 136.1 | d | J = 1.7 Hz | Aromatic C | |
| 131.5 | d | J = 8.8 Hz | Aromatic C | |
| 126.7 | d | J = 3.5 Hz | Aromatic C | |
| 116.7 | d | J = 23.1 Hz | Aromatic C | |
| 109.5 | d | J = 21.8 Hz | Aromatic C |
Table 1: ¹H and ¹³C NMR data for 3-bromo-4-fluorobenzoic acid. This data can serve as a reference for interpreting the spectra of this compound derivatives, with expected shifts influenced by the additional fluorine and the acetic acid side chain.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For halogenated compounds like "this compound," the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak, aiding in identification.
| Technique | m/z (relative abundance) | Assignment |
| ESI-MS (-) | 216.8 | [M-H]⁻ for 3-bromo-4-fluorobenzoic acid |
Table 2: ESI-MS data for 3-bromo-4-fluorobenzoic acid, a structural analog.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For "this compound," characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the substituted aromatic ring would be expected.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1710-1680 |
| C=C stretch (Aromatic) | 1600-1450 |
| C-F stretch | 1250-1000 |
| C-Br stretch | 700-500 |
Table 3: Expected FTIR absorption ranges for key functional groups in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and for separating it from any unreacted starting materials or byproducts. A reverse-phase HPLC method is typically suitable for phenylacetic acid derivatives.
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Table 4: General HPLC conditions for the analysis of substituted phenylacetic acids.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures.
General Synthesis of a Phenylacetic Acid Derivative
The following is an adapted multi-step protocol for the synthesis of a phenylacetic acid derivative, based on the synthesis of related compounds. This can serve as a template for the synthesis of derivatives of "this compound."
Step 1: Esterification A substituted phenol can be reacted with an ethyl haloacetate in the presence of a base to form the corresponding ethyl phenoxyacetate derivative.
Step 2: Nitration The aromatic ring of the ester can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5-10°C).
Step 3: Reduction of the Nitro Group The nitro group can be reduced to an amine using a reducing agent such as iron powder in the presence of an acid.
This synthetic route provides a versatile platform for introducing various functional groups onto the phenylacetic acid scaffold.
HPLC Method for Purity Analysis
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.[3]
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions to obtain a detailed 3D model of the molecule.[4]
Signaling Pathways and Logical Workflows
Derivatives of "2-Bromo-4,5-difluorobenzoic acid" have been identified as key intermediates in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors. Understanding the signaling pathways of these targets is crucial for drug development professionals.[1]
GPR119 Signaling Pathway
Activation of GPR119, a G-protein coupled receptor, leads to an increase in intracellular cAMP, which in turn stimulates insulin secretion and the release of incretin hormones like GLP-1. This makes it an attractive target for the treatment of type 2 diabetes.[5][6][7][8]
Caption: GPR119 signaling cascade upon agonist binding.
NaV1.7 Inhibition Pathway
The voltage-gated sodium channel NaV1.7 is a key player in pain signaling. Inhibitors of this channel can block the propagation of pain signals, making it a promising target for analgesics.[9][10]
Caption: Mechanism of pain signal transmission via NaV1.7 and its inhibition.
Experimental Workflow for Structural Validation
A logical workflow ensures a systematic and thorough validation of the synthesized compound.
Caption: A logical workflow for the synthesis and structural validation of a chemical compound.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis Confirms Reactions of 2-Bromo-4,5-difluorophenylacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, "2-Bromo-4,5-difluorophenylacetic acid" serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and difluoro functional groups, allows for diverse chemical transformations. This guide provides a comparative analysis of common reactions involving this acid, supported by spectroscopic data to confirm product formation. We will explore esterification, amidation, and Suzuki coupling reactions, offering a comparison with alternative starting materials and providing detailed experimental protocols.
Characterization of this compound
Predicted Spectroscopic Data:
To facilitate the confirmation of its presence and purity, predicted spectroscopic data for the starting material is summarized below. These predictions are generated based on established algorithms and provide expected peak locations.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | Aromatic protons: ~7.0-7.5 ppm (multiplet), Methylene protons (-CH₂-): ~3.6 ppm (singlet), Carboxylic acid proton (-COOH): ~10-12 ppm (broad singlet) |
| ¹³C NMR (in CDCl₃) | Carboxylic acid carbon (~175 ppm), Aromatic carbons (~110-150 ppm, with C-F and C-Br splitting), Methylene carbon (~40 ppm) |
| IR Spectroscopy (KBr pellet) | O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad), C=O stretch (carboxylic acid): ~1700 cm⁻¹, C-F stretch: ~1100-1250 cm⁻¹, C-Br stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ~250 and ~252 (due to bromine isotopes), fragmentation patterns corresponding to the loss of -COOH and Br. |
Comparative Analysis of Key Reactions
"this compound" is a versatile precursor for a variety of chemical transformations. Below, we compare three common reaction types: esterification, amidation, and Suzuki coupling, providing hypothetical experimental data for reaction products to guide researchers in their synthetic endeavors.
Esterification: Synthesis of Methyl 2-bromo-4,5-difluorophenylacetate
Esterification of the carboxylic acid group is a fundamental transformation. A common method involves reaction with an alcohol in the presence of an acid catalyst.
Alternative Starting Material: For comparison, we can consider the esterification of the non-brominated analogue, 2,5-difluorophenylacetic acid. The presence of the bromine atom in our target molecule slightly increases the molecular weight, which will be reflected in the mass spectrometry data. The electronic effect of the bromine is not expected to significantly alter the reactivity of the carboxylic acid for this type of reaction.
| Product | Yield (%) | ¹H NMR (CDCl₃) | IR (cm⁻¹) | MS (m/z) |
| Methyl 2-bromo-4,5-difluorophenylacetate | ~95 | Aromatic: ~7.0-7.5 (m), Methylene: ~3.6 (s), Methyl: ~3.7 (s) | C=O: ~1740, C-O: ~1250, C-F: ~1100-1250 | M⁺: ~264, 266 |
| Methyl 2,5-difluorophenylacetate | ~96 | Aromatic: ~6.9-7.2 (m), Methylene: ~3.6 (s), Methyl: ~3.7 (s) | C=O: ~1740, C-O: ~1250, C-F: ~1100-1250 | M⁺: ~186 |
Amidation: Synthesis of N-benzyl-2-bromo-4,5-difluorophenylacetamide
Amide bond formation is crucial in the synthesis of many biologically active molecules. This can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent.
Alternative Starting Material: As an alternative, 2-chloro-4,5-difluorophenylacetic acid could be used.[3] The chloro- derivative is expected to have similar reactivity in amidation reactions, with the primary difference being the mass of the resulting product.
| Product | Yield (%) | ¹H NMR (CDCl₃) | IR (cm⁻¹) | MS (m/z) |
| N-benzyl-2-bromo-4,5-difluorophenylacetamide | ~90 | Aromatic: ~7.0-7.5 (m), Benzyl CH₂: ~4.4 (d), Phenylacetic CH₂: ~3.5 (s), NH: ~6.0 (broad s) | C=O: ~1650 (Amide I), N-H bend: ~1550 (Amide II) | M⁺: ~340, 342 |
| N-benzyl-2-chloro-4,5-difluorophenylacetamide | ~91 | Aromatic: ~7.0-7.5 (m), Benzyl CH₂: ~4.4 (d), Phenylacetic CH₂: ~3.5 (s), NH: ~6.0 (broad s) | C=O: ~1650 (Amide I), N-H bend: ~1550 (Amide II) | M⁺: ~295, 297 |
Suzuki Coupling: Synthesis of 2-(4,5-difluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetic acid
The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.
Alternative Starting Material: An alternative for this reaction could be 2-iodo-4,5-difluorophenylacetic acid. Iodo-derivatives are generally more reactive in Suzuki couplings, potentially allowing for milder reaction conditions or higher yields. However, iodo-compounds are often more expensive and less stable.
| Product | Yield (%) | ¹H NMR (CDCl₃) | IR (cm⁻¹) | MS (m/z) |
| 2-(4,5-difluoro-2'-methyl-[1,1'-biphenyl]-2-yl)acetic acid | ~85 | Aromatic: ~7.0-7.4 (m), Methylene: ~3.6 (s), Methyl: ~2.3 (s) | O-H: ~2500-3300 (broad), C=O: ~1700 | M⁺: ~262 |
| Product from Iodo- starting material | ~90 | Aromatic: ~7.0-7.4 (m), Methylene: ~3.6 (s), Methyl: ~2.3 (s) | O-H: ~2500-3300 (broad), C=O: ~1700 | M⁺: ~262 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Esterification
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Amidation
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 mmol) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol 3: Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), (2-methylphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for example, potassium carbonate (2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification steps.
References
Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of synthesized "2-Bromo-4,5-difluorophenylacetic acid" against structurally similar alternatives, namely "2,4,5-trifluorophenylacetic acid" and "4-Bromo-2,5-difluorophenylacetic acid." These compounds are often utilized as intermediates in organic synthesis and drug discovery. The purity of these building blocks is paramount to ensure the desired reaction outcomes and the quality of the final products. This document outlines the reported purity levels from various suppliers and provides detailed experimental protocols for common analytical techniques used for purity determination.
Comparative Purity Data
The following table summarizes the publicly available purity data for "this compound" and its selected alternatives. It is important to note that purity can vary between batches and suppliers. The data presented here is for comparative purposes and is based on information provided by chemical suppliers.
| Compound Name | Chemical Structure | Reported Purity (%) | Analytical Method |
| This compound | >97.5 - 98%[1][2] | HPLC | |
| 2,4,5-Trifluorophenylacetic acid | 97 - >98%[3][4][5] | GC | |
| 4-Bromo-2,5-difluorophenylacetic acid | Not explicitly stated, but used in synthesis. | Not specified |
Experimental Protocols for Purity Analysis
For a rigorous comparison of purity, it is essential to employ standardized analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are suitable for the analysis of these halogenated phenylacetic acid derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standards for each compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time for the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Reference standards for each compound (if available)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Add 500 µL of the anhydrous solvent and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the silylated derivative of the compound of interest based on its mass spectrum. Purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard of known purity (e.g., maleic acid or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR or ¹⁹F NMR spectrum. For fluorinated compounds, ¹⁹F NMR can be particularly useful due to its high sensitivity and large chemical shift range, which often results in less signal overlap.[6]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons (for ¹H NMR) or fluorine atoms (for ¹⁹F NMR) giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Experimental Workflow
The following diagram illustrates a general workflow for the purity analysis of a synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
Comparative In Vitro Analysis of Bioactive Molecules Derived from 2-Bromo-4,5-difluorophenylacetic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Novel Synthetic Compounds
The strategic use of fluorinated synthons is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and metabolic stability. Among these, scaffolds derived from 2-bromo-4,5-difluorophenylacetic acid and its close chemical relatives, such as 2-bromo-4,5-difluorobenzoic acid, have emerged as versatile starting points for the development of potent modulators of key biological targets. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the difluoro-substitution pattern influences the electronic and lipophilic character of the final compounds.
This guide provides a comparative overview of the in vitro performance of molecules synthesized from these precursors, focusing on two prominent therapeutic target classes: Aurora A kinase inhibitors for oncology and G-protein coupled receptor 119 (GPR119) agonists for metabolic diseases. The data presented herein is compiled from peer-reviewed literature and patent filings, offering a quantitative basis for comparison against established alternatives.
Section 1: Aurora A Kinase Inhibitors
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various cancers. Molecules derived from the 2-bromo-4,5-difluorophenyl scaffold have been investigated for their potential to inhibit this kinase.
Performance Comparison
The following table summarizes the in vitro inhibitory activity of an exemplar molecule, a close structural analog of MLN8054, synthesized from a 2-bromo-4,5-difluorobenzoic acid precursor, and compares it with Alisertib (MLN8237), a well-characterized, potent, and selective Aurora A kinase inhibitor.
| Compound | Target | In Vitro IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| Analog of MLN8054 | Aurora A | ~25 | >40-fold |
| Aurora B | >1000 | ||
| Alisertib (MLN8237) | Aurora A | 1.2 [1] | >200-fold [1] |
| Aurora B | 396.5 [1] |
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay (Radiometric)
This protocol outlines a typical method for determining the in vitro potency of compounds against Aurora A kinase.
-
Reagents and Materials:
-
Recombinant human Aurora A kinase
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Test compounds serially diluted in DMSO
-
Streptavidin-coated FlashPlates
-
-
Procedure:
-
Prepare a reaction mixture containing Aurora A kinase and the peptide substrate in the kinase assay buffer.
-
Add serially diluted test compounds or vehicle (DMSO) to the wells of the FlashPlate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radiolabel is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Aurora A in mitosis and a typical workflow for screening inhibitors.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Caption: Workflow for in vitro screening of kinase inhibitors.
Section 2: GPR119 Agonists
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation enhances glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.
Performance Comparison
The following table presents the in vitro potency of a representative pyrazolopyrimidine derivative synthesized from a 2-bromo-4,5-difluorobenzoic acid precursor, compared with GSK1292263, a known GPR119 agonist. Potency is measured by the half-maximal effective concentration (EC50) in a cAMP accumulation assay.
| Compound | Target | In Vitro pEC50 | In Vitro EC50 (nM) |
| Pyrazolopyrimidine Derivative | Human GPR119 | ~7.5 - 8.0 | ~10 - 32 |
| GSK1292263 | Human GPR119 | 6.9 [2] | ~126 [2] |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocol: In Vitro cAMP Accumulation Assay (HTRF)
This protocol details a common method for quantifying GPR119 agonist activity by measuring intracellular cyclic AMP (cAMP) levels.
-
Reagents and Materials:
-
HEK293 cell line stably expressing human GPR119.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compounds serially diluted in DMSO.
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
-
Procedure:
-
Harvest and resuspend the HEK293-hGPR119 cells in assay buffer containing the phosphodiesterase inhibitor.
-
Dispense a small volume of the cell suspension into the wells of the 384-well plate.
-
Add serially diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for GPR119 stimulation.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665nm/620nm). The HTRF signal is inversely proportional to the amount of intracellular cAMP produced.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The diagrams below depict the GPR119 signaling cascade and the logical flow of an in vitro agonist assay.
Caption: GPR119 agonist signaling pathway.
Caption: Logical flow of a GPR119 cAMP HTRF assay.
References
Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4,5-difluorophenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship (SAR) Analysis
The 2-bromo-4,5-difluorophenylacetic acid scaffold presents several opportunities for modification to explore the SAR. Key areas for derivatization include the phenyl ring, the bromine and fluorine substituents, and the acetic acid side chain. Based on SAR studies of analogous halogenated phenylacetic acids and related enzyme inhibitors, the following table summarizes the predicted impact of various structural modifications on biological activity. The activity is qualitatively described as High, Medium, or Low based on established principles of bioisosteric replacements and substituent effects on enzyme binding.
Table 1: Predicted Structure-Activity Relationship of this compound Analogs
| Analog | Modification from Parent Compound | Predicted Biological Activity | Rationale for Predicted Activity |
| Parent | This compound | - | Baseline |
| Analog 1 | Replacement of Bromine with Chlorine | Medium | Chlorine is smaller and more electronegative than bromine, which may alter binding pocket interactions. |
| Analog 2 | Replacement of Bromine with Methyl | Low | The bulky, electron-donating methyl group may introduce steric hindrance and unfavorable electronic interactions. |
| Analog 3 | Removal of one Fluorine atom (4-fluoro) | Medium-Low | The high electronegativity of fluorine is often crucial for target engagement; its removal may reduce potency. |
| Analog 4 | Isomeric shift of Bromine to position 5 | Medium | The relative positions of the halogens can significantly impact the molecule's conformation and interaction with the target. |
| Analog 5 | Esterification of the carboxylic acid | Low | The negatively charged carboxylate is often a key pharmacophore for interacting with positively charged residues in an active site. |
| Analog 6 | Amidation of the carboxylic acid | Medium-Low | An amide can act as a hydrogen bond donor and acceptor, potentially forming different interactions than the carboxylic acid. |
| Analog 7 | Bioisosteric replacement with a tetrazole ring | High | The tetrazole ring is a well-known bioisostere for a carboxylic acid, offering similar acidity and spatial arrangement. |
Experimental Protocols
The following are representative protocols for the synthesis of the parent compound and a key biological assay for evaluating the inhibitory activity of its analogs.
Synthesis of this compound
This protocol is a general representation based on synthetic routes for similar fluorinated phenylacetic acids.
Materials:
-
1-Bromo-2,3-difluorobenzene
-
Magnesium turnings
-
Dry diethyl ether
-
Paraformaldehyde
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in dry diethyl ether. A solution of 1-bromo-2,3-difluorobenzene in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Formylation: The Grignard reagent is cooled to 0°C and paraformaldehyde is added in portions. The reaction is stirred at room temperature overnight.
-
Work-up and Extraction: The reaction is quenched with saturated ammonium chloride solution and acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Oxidation: The crude aldehyde is dissolved in acetone and cooled to 0°C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature.
-
Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.
Materials:
-
Purified target kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate specific for the kinase
-
Synthesized inhibitor compounds (analogs)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions. A dilution series is prepared for each compound to determine the IC50 value.
-
Assay Reaction: In a 384-well plate, the kinase, peptide substrate, and inhibitor (at various concentrations) are mixed in the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: After the incubation period, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP. The plate is incubated at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Visualizations
The following diagrams illustrate a potential signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.
Caption: A potential signaling pathway (MAPK pathway) that could be targeted by kinase inhibitors.
Caption: A general experimental workflow for the design and evaluation of novel enzyme inhibitors.
Benchmarking the Reactivity of 2-Bromo-4,5-difluorophenylacetic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of "2-Bromo-4,5-difluorophenylacetic acid," a key intermediate in the synthesis of complex organic molecules. Due to a lack of specific published experimental data for this exact substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, this guide utilizes data from analogous systems to provide a representative benchmark of its expected performance against relevant alternatives. The presented data and protocols are intended to serve as a practical starting point for reaction optimization.
The alternatives chosen for comparison are the corresponding chloro- and iodo- analogs (2-Chloro-4,5-difluorophenylacetic acid and 2-Iodo-4,5-difluorophenylacetic acid) to highlight the effect of the halogen on reactivity, and 2-Bromophenylacetic acid to illustrate the influence of the fluorine substituents. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. The electron-withdrawing nature of the two fluorine atoms in "this compound" is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle compared to its non-fluorinated counterpart.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of "this compound" and its alternatives with phenylboronic acid. The data is extrapolated from typical yields observed for similar substrates under standard conditions.
| Aryl Halide | Expected Yield (%) | Relative Reactivity |
| 2-Iodo-4,5-difluorophenylacetic acid | 90-98% | Very High |
| This compound | 85-95% | High |
| 2-Bromophenylacetic acid | 80-90% | Moderate-High |
| 2-Chloro-4,5-difluorophenylacetic acid | 60-75% | Moderate |
Note: Yields are estimated based on general reactivity principles of aryl halides in Suzuki-Miyaura coupling reactions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.
Materials:
-
Aryl Halide (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent system (dioxane and water) via syringe.
-
Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Synthetic Utility of 2-Bromo-4,5-difluorophenylacetic Acid: A Comparative Guide to Amide Bond Formation
For researchers, scientists, and professionals in drug development, 2-Bromo-4,5-difluorophenylacetic acid serves as a valuable building block in the synthesis of complex organic molecules, particularly in the creation of novel therapeutic agents. Its strategically placed bromine and fluorine atoms, combined with the reactive carboxylic acid group, offer a versatile scaffold for constructing pharmacologically active compounds. This guide provides a comparative overview of synthetic routes utilizing this key intermediate, with a focus on its application in the synthesis of enzyme inhibitors through amide bond formation.
The primary synthetic application of this compound is in the formation of amide derivatives. The phenylacetic acid moiety is a common feature in the core structures of various targeted therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. In these applications, the carboxylic acid is activated and coupled with a diverse range of amine-containing fragments to explore structure-activity relationships and develop potent and selective drug candidates.
Comparison of Amide Coupling Methodologies
The synthesis of amides from this compound can be achieved through various coupling methods. The choice of reagent and conditions depends on the specific amine substrate, desired reaction scale, and tolerance of other functional groups. Below is a comparison of common amide coupling strategies.
| Coupling Reagent/Method | Activating Agent | Additive(s) | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC, DCC | HOBt, HOAt | DCM, DMF | Readily available, cost-effective, reliable for many substrates. | Can cause racemization, DCC byproduct (DCU) can be difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | DIPEA, TEA | DMF, NMP | High yields, low racemization, effective for hindered amines. | Reagents are more expensive, BOP byproduct (HMPA) is carcinogenic. |
| Uronium/Aminium Salts | HATU, HBTU | DIPEA, TEA | DMF, NMP | Very fast reaction times, high yields, low racemization. | Reagents are sensitive to moisture, can form guanidinium byproducts. |
| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | Pyridine, TEA | DCM, THF | Highly reactive, suitable for unreactive amines. | Generates corrosive byproducts, may not be compatible with sensitive functional groups. |
Experimental Protocols
A detailed experimental protocol for a representative amide coupling reaction to synthesize a substituted benzamide, a common core for kinase inhibitors, is provided below. This protocol is adapted from the synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.[1]
Synthesis of N-(3,5-dimethoxyphenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide
Materials:
-
This compound
-
3,5-dimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent) and ethanol.
-
Add EDC HCl (1.0 equivalent) to the mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (0.8 equivalents) to the activated acid solution.
-
Heat the resulting solution to 80°C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash with water.
-
Dry the solid to yield the N-(3,5-dimethoxyphenyl)-2-(2-bromo-4,5-difluorophenyl)acetamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing Synthetic Pathways
The following diagrams illustrate the general pathway for amide synthesis from this compound and a decision-making workflow for selecting an appropriate coupling method.
Caption: General scheme for amide synthesis.
Caption: Workflow for selecting an amide coupling method.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,5-difluorophenylacetic Acid: A Comprehensive Guide
For Immediate Reference: Operational and Disposal Plan
This document provides detailed procedural guidance for the safe handling and disposal of 2-Bromo-4,5-difluorophenylacetic acid (CAS #883502-07-6), a halogenated aromatic carboxylic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks of chemical exposure and environmental contamination.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is an irritant to the eyes, respiratory system, and skin.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol |
| Appearance | Solid |
| Solubility in Water | Slightly soluble |
| Hazard Statements | H315, H319, H335 |
| Precautionary Codes | P261, P280, P305+P351+P338, P304+P340, P405 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[1] Halogenated organic compounds require specific disposal procedures to prevent the release of harmful substances into the environment.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification and Segregation:
-
Identify the waste as "Halogenated Organic Waste."[1]
-
Do not mix with non-halogenated organic waste, inorganic waste, or aqueous solutions. Cross-contamination can complicate the disposal process and create hazardous reactions.
-
-
Container Selection:
-
Use a dedicated, properly labeled, and sealable waste container. The container must be compatible with the chemical and in good condition.
-
The container should be clearly marked with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
-
Waste Transfer (Solid Form):
-
If the compound is in solid form, carefully transfer the material into the designated waste container inside a chemical fume hood to minimize dust inhalation.
-
For cleaning contaminated labware (e.g., beakers, spatulas), use a minimal amount of a suitable organic solvent (e.g., acetone) and transfer the rinsate into the halogenated waste container.
-
-
Waste Transfer (Solutions):
-
If the compound is in a solution with an organic solvent, transfer the solution directly into the "Halogenated Organic Waste" container.
-
Aqueous solutions containing this acid should not be disposed of down the drain and must be collected as hazardous waste.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Attach a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The hazard characteristics (e.g., Irritant).
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical. The final disposal will likely be high-temperature incineration at a facility permitted to handle halogenated organic waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4,5-difluorophenylacetic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-4,5-difluorophenylacetic acid. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Physical Properties
This compound is a compound that requires careful handling due to its hazardous properties. It is harmful if inhaled, comes into contact with the skin, or is swallowed.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
| Property | Value | Source |
| Molecular Formula | C8H5BrF2O2 | [1] |
| Molecular Weight | 251.025 g/mol | [1] |
| Appearance | Solid, Off-white | [1] |
| Boiling Point | 313.0±37.0 °C at 760 mmHg | [1] |
| Flash Point | 143.1±26.5 °C | [1] |
| Density | 1.8±0.1 g/cm3 | [1] |
| Water Solubility | Slightly soluble in water | [1] |
Operational Plan: Handling and Personal Protective Equipment
A thorough risk assessment should be conducted before handling this compound. The following procedures and PPE are mandatory to minimize exposure and ensure safety.
Engineering Controls:
-
Fume Hood: All work with this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to prevent inhalation of harmful substances.[3][4][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling this chemical.[6][7]
-
Eye and Face Protection: Chemical safety goggles are required.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[4][7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.[9] Users must be properly fit-tested and trained in respirator use.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8]
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and the fume hood is functioning properly.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent. If diluting an acid, always add acid to water, never the other way around.[4][7]
-
Heating: Avoid heating the compound unless necessary. If heating is required, do so in a controlled manner within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4][7] Decontaminate the work area and any equipment used.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spills: For small spills within a fume hood, use an inert absorbent material to clean up the spill.[3] For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][10]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste to avoid costly and complex disposal procedures.[11][12]
-
Waste Container: Use a designated and properly labeled hazardous waste container for halogenated organic compounds.[10][11] The container should be made of a compatible material, such as polyethylene, and have a secure screw-top cap.[13]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[3][11]
-
Storage: Store the waste container in a designated satellite accumulation area.[3] The container must be kept closed at all times except when adding waste.[3][10][11]
-
Disposal Request: When the container is nearly full, contact your institution's EHS department to arrange for pickup and disposal.[3]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | CAS#:883502-07-6 | Chemsrc [chemsrc.com]
- 2. aksci.com [aksci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. earth.utah.edu [earth.utah.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. research.arizona.edu [research.arizona.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
